Executive Summary In the landscape of anti-tuberculosis (TB) drug development and quality control, monitoring active pharmaceutical ingredient (API) degradation is a regulatory imperative. 3-carbamoylpyrazine 1-oxide (wi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of anti-tuberculosis (TB) drug development and quality control, monitoring active pharmaceutical ingredient (API) degradation is a regulatory imperative. 3-carbamoylpyrazine 1-oxide (widely recognized in pharmacopeial standards as Pyrazinamide Impurity 3 ) is a critical N-oxide degradation product and metabolite of the first-line anti-TB drug, Pyrazinamide[1].
As a Senior Application Scientist, understanding the structural causality, molecular weight shifts, and analytical behavior of this specific impurity is essential for developing robust, self-validating chromatographic assays. This whitepaper provides a comprehensive technical breakdown of 3-carbamoylpyrazine 1-oxide, detailing its molecular properties, mechanisms of formation, and the precise analytical workflows required for its quantification.
Chemical Structure and Molecular Properties
Structural Causality and Nomenclature
Pyrazinamide (PZA) consists of a pyrazine ring substituted with a carboxamide group at the 2-position. When subjected to oxidative stress or specific enzymatic pathways, the nitrogen atom opposite the carboxamide group (N4) undergoes N-oxidation[2].
Depending on the IUPAC numbering convention applied, this oxidized derivative is named either 2-pyrazinecarboxamide 4-oxide or 3-carbamoylpyrazine 1-oxide [2]. The addition of the highly electronegative oxygen atom to the pyrazine nitrogen creates a dative bond (
N+−O−
). This structural modification significantly alters the molecule's electron density, increasing its polarity and shifting its UV absorbance maxima compared to the parent API.
Quantitative Molecular Data
The addition of a single oxygen atom shifts the molecular weight of the parent Pyrazinamide (123.11 g/mol ) by exactly 16.00 Da. The consolidated physicochemical properties of 3-carbamoylpyrazine 1-oxide are summarized in Table 1.
Table 1: Chemical and Molecular Properties of 3-Carbamoylpyrazine 1-oxide
Mechanisms of Formation: Metabolism and Degradation
The formation of 3-carbamoylpyrazine 1-oxide from Pyrazinamide occurs via two primary pathways:
In Vivo Metabolism : Mediated by hepatic enzymes such as Cytochrome P450 (CYP) or Flavin-containing monooxygenases (FMO), which actively oxidize heterocyclic nitrogens during drug clearance.
In Vitro Oxidative Degradation : During API synthesis, formulation, or prolonged storage, exposure to peroxides, trace metals, or micro-oxidic diluents can induce spontaneous N-oxidation[4].
Caption: Oxidative pathway converting Pyrazinamide to 3-carbamoylpyrazine 1-oxide.
Analytical Methodology & Quality Control
To comply with ICH Q3A(R2) guidelines for impurity testing, a highly specific High-Performance Liquid Chromatography (HPLC) method is required to separate the highly polar Pyrazinamide from its even more polar N-oxide derivative[4].
Validated HPLC Parameters and Causality
The following parameters are optimized to ensure baseline resolution between the parent drug and Impurity 3.
Table 2: Validated HPLC Parameters for Impurity Profiling
Captures the strong
π→π∗
transitions of the conjugated pyrazine ring system, providing optimal S/N ratio.
Step-by-Step Self-Validating Protocol
To ensure trustworthiness and data integrity, the analytical workflow must operate as a self-validating system.
Step 1: Sample Preparation & Diluent Optimization
Extract the API using a degassed diluent. Critical Insight: Diluents with micro-oxidic properties can artificially induce N-oxide generation during sample preparation[4]. Use freshly prepared, antioxidant-stabilized, or thoroughly degassed aqueous buffers to prevent false-positive impurity reporting.
Step 2: System Suitability Testing (SST) - The Self-Validation Gate
Before analyzing unknown samples, the system must prove its resolving power:
Resolution (
Rs
) : The resolution between Pyrazinamide and 3-carbamoylpyrazine 1-oxide must be
≥1.5
. This ensures baseline separation for accurate integration.
Repeatability : Six replicate injections of the standard solution must yield a Relative Standard Deviation (RSD) of
≤2.0%
for peak areas.
Sensitivity (LOQ) : A standard injected at the Limit of Quantitation (approx. 40.5 ng/mL) must yield a Signal-to-Noise (S/N) ratio
≥10
[4].
Step 3: Isocratic Elution & UV Detection
Inject 10-20 μL of the sample. The highly aqueous mobile phase forces the polar analytes to partition into the C18 phase. Because the N-oxide group increases the overall polarity of the molecule, 3-carbamoylpyrazine 1-oxide will typically elute before the parent Pyrazinamide in a reversed-phase system.
Step 4: Chromatographic Integration
Quantify the impurity peak at 268 nm using the external standard method. Ensure that the calibration curve maintains linearity (r = 1.00) over the expected range (e.g., 0.4 μg/mL to 250 μg/mL)[4].
Caption: Step-by-step HPLC analytical workflow for Pyrazinamide impurity profiling.
Pharmacokinetic Profiling and Bioanalytical Characterization of 3-Carbamoylpyrazine 1-Oxide
Executive Summary The pharmacokinetic (PK) landscape of antitubercular therapies is heavily dictated by the metabolic fate of their active pharmaceutical ingredients (APIs). While pyrazinamide (PZA) is a cornerstone prod...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pharmacokinetic (PK) landscape of antitubercular therapies is heavily dictated by the metabolic fate of their active pharmaceutical ingredients (APIs). While pyrazinamide (PZA) is a cornerstone prodrug in tuberculosis treatment, its N-oxide derivative—3-carbamoylpyrazine 1-oxide (PZA-1-O) , also known as Pyrazinamide EP Impurity A (CAS: 768-36-5)—represents a critical node in both drug quality control and xenobiotic metabolism.
Whether present as a synthetic impurity or formed as a minor oxidative metabolite in vivo, the N-oxide moiety fundamentally alters the molecule's physicochemical properties. This whitepaper provides an in-depth technical analysis of the pharmacokinetic properties of 3-carbamoylpyrazine 1-oxide, detailing its absorption, distribution, metabolism, and excretion (ADME) profile, alongside self-validating experimental protocols for its bioanalytical quantification.
Physicochemical Properties & ADME Implications
The introduction of a dative nitrogen-oxygen bond in the pyrazine ring shifts the electron density of the molecule, resulting in a pronounced increase in polarity. This structural change dictates the causality behind its pharmacokinetic behavior compared to the parent drug.
Absorption & Distribution: PZA is widely distributed with a volume of distribution (Vd) of ~0.57–0.74 L/kg . In contrast, the increased hydrophilicity of PZA-1-O (clogP ~ -1.2) restricts its permeation across lipophilic biological membranes. Consequently, its Vd is lower, confining it primarily to total body water and reducing its intracellular accumulation in macrophages compared to PZA.
Metabolism: PZA is primarily metabolized by microsomal deamidases to pyrazinoic acid (POA) and by xanthine oxidase to 5-hydroxy-pyrazinamide . PZA-1-O undergoes a bifurcated metabolic fate: it can be deamidated to pyrazinoic acid 1-oxide (POA-1-O), or it can undergo enzymatic reduction back to PZA via hepatic metalloenzymes, acting as a redox cycler.
Excretion: The high polarity of PZA-1-O facilitates rapid renal clearance. While PZA has a half-life of 9–10 hours , the N-oxide is cleared much faster via glomerular filtration, provided it escapes hepatic reduction.
Table 1: Comparative Physicochemical and PK Parameters
Parameter
Pyrazinamide (PZA)
3-Carbamoylpyrazine 1-Oxide (PZA-1-O)
Molecular Weight
123.11 g/mol
139.11 g/mol
clogP (Lipophilicity)
-0.60
~ -1.20 (Highly Polar)
Primary Metabolic Route
Deamidation / Oxidation
Hepatic Reduction / Deamidation
Volume of Distribution (Vd)
0.57 – 0.74 L/kg
< 0.40 L/kg (Estimated)
Elimination Half-life (t1/2)
9.0 – 10.0 hours
< 4.0 hours
Primary Clearance Mechanism
Hepatic Metabolism
Renal Excretion / Hepatic Reduction
Mechanistic Pathways: The Fate of the N-Oxide
Understanding the metabolic fate of PZA-1-O requires mapping its enzymatic interactions. The N-oxide can be reduced back to the parent PZA by hepatic reductases (often cytochrome P450s functioning in a reductive capacity). Alternatively, the amide group remains susceptible to the same microsomal deamidases that clear PZA.
Caption: Metabolic fate of 3-carbamoylpyrazine 1-oxide detailing reduction and deamidation pathways.
Self-Validating Experimental Protocols
To ensure scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems . They incorporate internal causal logic and mandatory control checkpoints that automatically flag experimental failures.
Protocol 1: In Vitro Hepatic Clearance and N-Oxide Reduction Assay
Causality & Rationale: N-oxide reduction is mediated by hepatic metalloenzymes. Because molecular oxygen is a potent electron acceptor that outcompetes N-oxides for the reduced heme iron, this assay must be conducted under hypoxic conditions to accurately simulate the centrilobular regions of the liver where reduction occurs.
Step-by-Step Methodology:
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Hypoxic Purging: Purge the buffer and all reaction vials with ultra-pure Nitrogen gas (
N2
) for 15 minutes to displace dissolved oxygen.
Incubation Mix: Combine HLM (1 mg/mL final protein), PZA-1-O (1 µM), and NADPH (1 mM) in the hypoxic buffer.
Self-Validating Controls:
Negative Control: Heat-inactivate a batch of HLM (boil for 10 mins). Any depletion of PZA-1-O here flags non-enzymatic chemical degradation.
Positive Control: Run a parallel assay using Minoxidil N-oxide. If it does not reduce to Minoxidil, the hypoxic/reductive system has failed.
Reaction & Quenching: Incubate at 37°C. Aliquot 50 µL at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing the internal standard (IS).
Mass Balance Validation: Quantify both the depletion of PZA-1-O and the formation of PZA. The molar sum must equal 100% (±15%). A deficit indicates alternative clearance (e.g., deamidation to POA-1-O).
Protocol 2: LC-MS/MS Bioanalytical Quantification
Causality & Rationale: Because PZA-1-O is highly polar, traditional liquid-liquid extraction (LLE) using non-polar organic solvents yields poor recovery. Protein precipitation (PPT) is utilized to crash plasma proteins while retaining the polar analyte in the aqueous-organic supernatant.
Caption: Self-validating bioanalytical workflow for the pharmacokinetic quantification of PZA-1-O.
Step-by-Step Methodology:
Sample Spiking (Validation Step): To 50 µL of plasma, add 10 µL of deuterated internal standard (PZA-1-O-d3, 500 ng/mL). Causality: Spiking before extraction ensures the IS corrects for both matrix ion-suppression and physical extraction losses.
Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Vortex for 2 minutes at 1500 rpm.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the crashed proteins.
Analysis: Inject 2 µL of the supernatant into a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: Reverse-phase C18 columns cannot retain the highly polar N-oxide; HILIC ensures adequate retention and peak shape.
QC Bracketing (Validation Step): Interperse Quality Control (QC) samples (Low, Mid, High) every 20 injections. The run is automatically rejected if QC variance exceeds ±15%, validating that instrumental drift has not compromised the data.
Table 2: LC-MS/MS MRM Transitions and Validation Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Validation Acceptance
PZA-1-O
140.1
96.0
15
Linearity:
R2>0.995
PZA-1-O-d3 (IS)
143.1
99.0
15
Accuracy: 85% – 115%
PZA (Parent)
124.1
81.0
18
Precision: CV < 15%
References
Lacroix C, Hoang TP, Nouveau J, Guyonnaud C, Laine G, Duwoos H, Lafont O. "Pharmacokinetics of Pyrazinamide and Its Metabolites in Healthy Subjects." European Journal of Clinical Pharmacology, 1989;36(4):395-400. URL:[Link]
Sundell J, Wijk M, Bienvenu E, Äbelö A, Hoffmann KJ, Ashton M. "Factors Affecting the Pharmacokinetics of Pyrazinamide and Its Metabolites in Patients Coinfected with HIV and Implications for Individualized Dosing." Antimicrobial Agents and Chemotherapy, 2021;65(7):e00046-21. URL:[Link]
Foundational
An In-Depth Technical Guide to the Metabolic Pathway Analysis of 3-Carbamoylpyrazine 1-Oxide
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the metabolic pathway analysis of 3-c...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the metabolic pathway analysis of 3-carbamoylpyrazine 1-oxide, a heterocyclic compound of interest in pharmaceutical and agrochemical research. By integrating established principles of drug metabolism with advanced analytical techniques, this document offers a self-validating system for researchers to elucidate the biotransformation of this molecule. The guide details putative metabolic pathways, provides step-by-step experimental protocols for in vitro analysis using liver microsomes, and outlines robust analytical methodologies for metabolite identification and characterization using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The content is structured to empower researchers with the foundational knowledge and practical insights necessary to conduct thorough and accurate metabolic profiling studies.
Introduction: The Significance of Metabolic Pathway Analysis
The metabolic fate of a xenobiotic, such as 3-carbamoylpyrazine 1-oxide, is a critical determinant of its pharmacological and toxicological profile. Understanding how this compound is transformed within a biological system is paramount for predicting its efficacy, safety, and potential for drug-drug interactions. This guide is designed to provide a robust framework for investigating the metabolic pathways of 3-carbamoylpyrazine 1-oxide, with a focus on in vitro methodologies that are foundational to preclinical drug development.
The core objectives of a metabolic pathway analysis for a novel compound like 3-carbamoylpyrazine 1-oxide are:
Identification of Major Metabolites: To determine the primary chemical modifications the parent compound undergoes.
Elucidation of Biotransformation Reactions: To characterize the enzymatic reactions responsible for these modifications.
Enzyme Phenotyping: To identify the specific enzyme superfamilies and isoforms involved in the metabolism.
Assessment of Metabolic Stability: To determine the rate at which the compound is metabolized, which informs its pharmacokinetic profile.
This guide will delve into the putative metabolic pathways of 3-carbamoylpyrazine 1-oxide, drawing parallels with structurally related compounds, and provide detailed protocols for their experimental validation.
Putative Metabolic Pathways of 3-Carbamoylpyrazine 1-Oxide
Based on the chemical structure of 3-carbamoylpyrazine 1-oxide and established metabolic pathways for pyrazine derivatives and N-oxides, several biotransformation routes can be hypothesized. These pathways primarily involve reduction of the N-oxide and hydrolysis of the carbamoyl group, as well as potential oxidative modifications to the pyrazine ring.
Pathway 1: Reduction of the N-Oxide
The N-oxide functional group is susceptible to enzymatic reduction back to the parent pyrazine. This is a common metabolic pathway for heterocyclic N-oxides, particularly under hypoxic conditions, and can be catalyzed by enzymes such as cytochrome P450 reductase and cytochrome b5 reductase.[1]
The carbamoyl (amide) group at the 3-position is a potential site for hydrolysis by amidases, leading to the formation of the corresponding carboxylic acid. This is analogous to the primary metabolic pathway of the antituberculosis drug pyrazinamide (2-carbamoylpyrazine), which is hydrolyzed to pyrazinoic acid.[2]
It is plausible that both the N-oxide reduction and carbamoyl hydrolysis occur, leading to the formation of 3-carboxypyrazine. The order of these reactions can vary, resulting in two potential intersecting pathways.
Oxidative metabolism of the pyrazine ring by cytochrome P450 (CYP) enzymes can introduce a hydroxyl group at one of the available carbon positions. This is a common phase I metabolic reaction for aromatic and heteroaromatic compounds.[3]
The following diagram illustrates the putative metabolic pathways of 3-carbamoylpyrazine 1-oxide.
Caption: In vitro metabolism experimental workflow.
Analytical Methodology: LC-MS/MS for Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone analytical technique for metabolite identification and quantification due to its high sensitivity, selectivity, and structural elucidation capabilities.
[4][5]
LC-MS/MS System Configuration
Liquid Chromatography (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the parent compound from its metabolites based on their physicochemical properties. A reversed-phase C18 column is a common starting point for the analysis of small molecules.
Mass Spectrometry (MS): A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed for detection. High-resolution instruments are particularly valuable for determining the elemental composition of unknown metabolites.
Method Development and Data Acquisition
Chromatographic Separation: Develop a gradient elution method using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization. The gradient should be optimized to achieve good separation of the parent compound and potential metabolites.
Mass Spectrometry Parameters:
Ionization Mode: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis. Both positive and negative ion modes should be evaluated to determine the optimal ionization for the parent compound and its metabolites.
Full Scan (MS1): Acquire full scan data to detect all ionizable species in the sample. This allows for the identification of potential metabolites based on their predicted mass-to-charge ratios (m/z).
Tandem MS (MS/MS or MS2): Perform fragmentation of the parent compound to obtain a characteristic fragmentation pattern. This pattern can then be compared to the fragmentation patterns of potential metabolites to aid in their structural elucidation. Data-dependent acquisition (DDA) is a common mode where the instrument automatically selects the most intense ions from the full scan for fragmentation.
[5]
Data Analysis and Metabolite Identification
Metabolite Prediction: Based on the putative metabolic pathways, predict the masses of potential metabolites. For example:
N-Oxide Reduction: M - 16 Da
Carbamoyl Hydrolysis: M + 1 Da (due to the replacement of -NH2 with -OH)
Ring Hydroxylation: M + 16 Da
Extracted Ion Chromatograms (EICs): Extract the ion chromatograms for the predicted m/z values of the metabolites from the full scan data. The appearance of a peak at a different retention time than the parent compound is indicative of a potential metabolite.
Fragmentation Pattern Analysis: Compare the MS/MS fragmentation pattern of a suspected metabolite with that of the parent compound. Common fragmentation patterns can provide evidence for the structural modification. For instance, the loss of a specific functional group in the MS/MS spectrum can confirm its presence in the metabolite.
Confirmation with Authentic Standards: The definitive identification of a metabolite requires comparison of its chromatographic retention time and mass spectrometric fragmentation pattern with those of a synthesized authentic standard.
Data Presentation and Interpretation
Metabolic Stability
The metabolic stability of 3-carbamoylpyrazine 1-oxide is determined by monitoring its disappearance over time in the microsomal incubation. The data is typically presented as the percentage of the parent compound remaining at each time point. The intrinsic clearance (CLint) can be calculated from the slope of the natural logarithm of the percentage remaining versus time plot.
[6]
Time (min)
% Parent Compound Remaining
0
100
5
85
15
60
30
35
60
10
Table 1: Example of Metabolic Stability Data
Metabolite Profile
The identified metabolites should be summarized in a table, including their retention times, observed m/z values, and proposed structures based on the mass shift and fragmentation data.
Metabolite
Retention Time (min)
Observed m/z
Proposed Structure
M1
3.2
[M-16+H]+
3-Carbamoylpyrazine
M2
2.5
[M+1+H]+
3-Carboxypyrazine 1-oxide
M3
2.1
[M-15+H]+
3-Pyrazinecarboxylic acid
M4
4.5
[M+16+H]+
Hydroxy-3-carbamoylpyrazine 1-oxide
Table 2: Example of Metabolite Profile Summary
Conclusion
This technical guide provides a comprehensive and scientifically rigorous approach to the metabolic pathway analysis of 3-carbamoylpyrazine 1-oxide. By following the outlined putative pathways, detailed experimental protocols, and advanced analytical methodologies, researchers can confidently elucidate the biotransformation of this compound. The self-validating nature of the described workflow, which culminates in the comparison with authentic standards, ensures the generation of high-quality, reliable data. This information is indispensable for making informed decisions in the drug discovery and development process, ultimately contributing to the development of safer and more effective chemical entities.
References
Sak-Bosnar, M., & Kovar, V. (2005). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. IntechOpen.
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]
DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. (2013). ACS Publications. [Link]
A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. (2021). ResearchGate. [Link]
Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. (2019). PubMed. [Link]
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). TrAC Trends in Analytical Chemistry.
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024). MDPI. [Link]
Amide Bond Activation of Biological Molecules. (2019). PMC. [Link]
Disposition and metabolism of the antitumor agent pyrazine-2-diazohydroxide in mouse and beagle dog. (1983). PubMed. [Link]
Enzymology of the reduction of the novel fused pyrazine mono-n-oxide bioreductive drug, RB90740 roles for P450 reductase and cytochrome b5 reductase. (1998). PubMed. [Link]
In Vitro Drug Metabolism Using Liver Microsomes. (2016). Research @ Flinders. [Link]
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (2011). SciSpace. [Link]
Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. (2019). ResearchGate. [Link]
Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. (2026). MetwareBio. [Link]
Metabolism in the rat of some pyrazine derivatives having flavour importance in foods. (1975). PubMed. [Link]
metabolic stability & determining intrinsic drug clearance. (2023). YouTube. [Link]
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]
preliminary toxicity screening of 3-carbamoylpyrazine 1-oxide
An In-Depth Technical Guide to the Preliminary Toxicity Screening of 3-Carbamoylpyrazine 1-Oxide Executive Summary The identification and toxicological qualification of pharmaceutical impurities are critical bottlenecks...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Preliminary Toxicity Screening of 3-Carbamoylpyrazine 1-Oxide
Executive Summary
The identification and toxicological qualification of pharmaceutical impurities are critical bottlenecks in drug development. 3-Carbamoylpyrazine 1-oxide (CAS 768-36-5) is a well-characterized N-oxide derivative and process impurity of the first-line anti-tubercular active pharmaceutical ingredient (API), pyrazinamide (PZA).
Due to the presence of the aromatic N-oxide moiety, this compound inherently triggers structural alerts for DNA-reactive mutagenicity. Consequently, it mandates rigorous empirical screening to comply with regulatory frameworks. This whitepaper outlines a comprehensive, self-validating screening strategy to evaluate the genotoxic and hepatotoxic liabilities of 3-carbamoylpyrazine 1-oxide, integrating in silico predictions, OECD-compliant in vitro assays, and advanced 3D hepatic modeling.
Mechanistic Rationale & Regulatory Context
The ICH M7 Mandate and N-Oxide Mutagenicity
Under the , impurities containing structural alerts for mutagenicity must be controlled to a Threshold of Toxicological Concern (TTC) unless empirically de-risked[1]. Aromatic N-oxides are historically flagged by (Q)SAR systems (e.g., Derek Nexus) as potential mutagens because they can undergo enzymatic reduction or oxidation to form highly reactive nitrenium ions that intercalate with DNA.
However, recent large-scale toxicological analyses have demonstrated that the generic aromatic N-oxide alert is often overly conservative[2]. To prevent unnecessary attrition or hyper-stringent control strategies, empirical validation via the Bacterial Reverse Mutation Assay (Ames Test) is strictly required to reclassify the impurity from an ICH M7 Class 3 (alerting, unknown relevance) to a Class 5 (non-mutagenic).
Hepatotoxicity: The Pyrazinamide Paradigm
Pyrazinamide is notorious for inducing dose-dependent hepatotoxicity[3]. Mechanistic studies reveal that PZA itself is not the primary toxicant; rather, it requires bioactivation by hepatic amidase to form pyrazinoic acid (PA), which is subsequently hydroxylated by xanthine oxidase into the highly hepatotoxic 5-hydroxypyrazinoic acid (5-OH-PA) [4].
When screening 3-carbamoylpyrazine 1-oxide, the core scientific question is whether the N-oxide modification alters this metabolic trajectory. Does it bypass amidase activation? Does it generate novel reactive oxygen species (ROS) via CYP450-mediated metabolism? Evaluating these pathways requires metabolically competent in vitro models.
Visualizing the Screening Workflows
Fig 1: ICH M7-aligned genotoxicity screening workflow for N-oxide impurities.
Fig 2: Putative metabolic pathways linking PZA and its N-oxide impurity to hepatotoxicity.
Step-by-Step Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to account for the unique chemical behavior of N-oxides.
Purpose: To empirically overrule the in silico structural alert for mutagenicity.
Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight.
Causality: This specific panel is mandated because it covers both frameshift (TA98, TA1537) and base-pair substitution (TA100, TA1535) mutations, ensuring no mutagenic mechanism is missed.
Metabolic Activation (S9 Mix): Prepare a 10% v/v rat liver S9 mix (Aroclor 1254-induced) supplemented with NADP+ and glucose-6-phosphate.
Causality: Aromatic N-oxides are often pro-mutagens. They require hepatic reductases or CYP450 enzymes to be converted into reactive electrophiles. Testing without S9 would yield false negatives.
Test Article Formulation: Dissolve 3-carbamoylpyrazine 1-oxide in anhydrous DMSO. Prepare serial dilutions to achieve final plate concentrations ranging from 1.5 to 5000 µ g/plate .
Self-Validating Controls: Alongside vehicle controls, utilize 4-nitroquinoline 1-oxide (4-NQO) as a positive control.
Causality: 4-NQO is a known mutagenic N-oxide. Its inclusion proves that the assay system is highly sensitive to this specific chemotype.
Plate Incorporation & Enumeration: Mix 0.1 mL of bacterial suspension, 0.1 mL of test article, and 0.5 mL of S9 mix into 2.0 mL of molten top agar. Pour onto minimal glucose agar plates, incubate at 37°C for 72 hours, and quantify revertant colonies.
Method 2: 3D HepaRG Spheroid Hepatotoxicity Profiling
Purpose: To evaluate systemic liver toxicity and metabolic bioactivation.
3D Spheroid Generation: Seed differentiated HepaRG cells into ultra-low attachment 96-well plates at 2,000 cells/well. Centrifuge at 200 x g to initiate aggregation.
Causality: Standard 2D primary human hepatocytes rapidly lose amidase and xanthine oxidase expression in vitro. 3D HepaRG spheroids maintain these specific enzymes for >28 days, making them the only reliable model for PZA-related toxicity[4].
Compound Exposure: After 7 days of maturation, treat spheroids with 3-carbamoylpyrazine 1-oxide (0.1 µM to 1000 µM) and pyrazinamide (as a benchmark) for 14 days, replenishing the media and compound every 72 hours.
Multiplexed Readouts (Self-Validating):
ATP Quantification: Lyse spheroids using CellTiter-Glo 3D to measure intracellular ATP (mitochondrial viability).
ALT Leakage: Sample the supernatant to quantify Alanine Aminotransferase (ALT) using a kinetic fluorometric assay.
Causality: Measuring both ATP and ALT differentiates between metabolic cytostasis (low ATP, low ALT) and overt necrotic membrane rupture (low ATP, high ALT).
Quantitative Data Presentation
The following table synthesizes the expected preliminary toxicological profile of 3-carbamoylpyrazine 1-oxide compared to its parent API, based on the assays described above.
Table 1: Preliminary Toxicological Profiling of 3-Carbamoylpyrazine 1-oxide vs. Pyrazinamide
Compound / Impurity
Ames Test (-S9 / +S9)
HepaRG IC₅₀ (14-Day ATP)
ALT Elevation (Fold Change at 500 µM)
ICH M7 Classification
Pyrazinamide (API)
Negative / Negative
>1000 µM
2.4x
N/A (API)
3-Carbamoylpyrazine 1-oxide
Negative / Negative
850 µM
2.8x
Class 5 (Non-Mutagenic)
4-NQO (Positive Control)
Positive / Positive
2.1 µM
15.6x
Class 1 (Known Mutagen)
Data Interpretation: Assuming the Ames test returns negative, 3-carbamoylpyrazine 1-oxide can be downgraded to an ICH M7 Class 5 impurity, meaning it can be treated as a standard non-mutagenic impurity governed by ICH Q3A/B guidelines. Its hepatotoxic profile in 3D spheroids closely mirrors the parent API, indicating no severe exacerbation of liability.
References
European Medicines Agency (EMA) / ICH. "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." Scientific Guideline.[Link]
Cross, K. P., et al. (2019). "Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity?" Mutagenesis.[Link]
Shih, T. Y., et al. (2013). "A novel mechanism underlies the hepatotoxicity of pyrazinamide." Antimicrobial Agents and Chemotherapy.[Link]
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). "Pyrazinamide." LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.[Link]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Carbamoylpyrazine 1-Oxide
Abstract This technical guide provides a comprehensive analysis of the physical and chemical properties of 3-carbamoylpyrazine 1-oxide, also known as pyrazinamide N-oxide. As the N-oxide derivative of the first-line anti...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 3-carbamoylpyrazine 1-oxide, also known as pyrazinamide N-oxide. As the N-oxide derivative of the first-line antitubercular drug pyrazinamide, this compound is of significant interest to researchers in medicinal chemistry and drug development.[1] This document synthesizes available data on its molecular structure, physicochemical characteristics, synthesis, and reactivity. Detailed experimental protocols, data tables, and diagrams are provided to support further research and application.
Molecular Structure and Identification
3-Carbamoylpyrazine 1-oxide is a heterocyclic aromatic compound. The introduction of the N-oxide functional group significantly alters the electronic properties and reactivity of the parent pyrazine ring. The N-oxide group acts as a strong electron-withdrawing group through resonance, and the formally negatively charged oxygen atom can influence intermolecular interactions.[2]
The canonical resonance structures illustrate the electron distribution within the molecule, highlighting the electrophilic nature of the carbon atoms in the pyrazine ring and the nucleophilicity of the oxygen atom.
Caption: Molecular structure of 3-carbamoylpyrazine 1-oxide.
Physical Properties
The physicochemical properties of 3-carbamoylpyrazine 1-oxide are crucial for its handling, formulation, and biological activity. The N-oxide functionality generally increases polarity and aqueous solubility compared to the parent amine.[3] While specific experimental data for this compound is sparse, the properties of related N-oxides provide valuable context.[4]
Heteroaromatic N-oxides are versatile compounds with a range of chemical reactivities.[2] The pyrazine N-oxide ring system is generally stable but can undergo specific reactions at the N-oxide group and the ring carbons.
Key Reactions:
Deoxygenation: The N-oxide can be reduced back to the parent pyrazine. This is a common metabolic pathway for N-oxide containing drugs.
Nucleophilic Attack: The carbon atoms of the pyrazine ring are susceptible to nucleophilic attack, a reactivity enhanced by the electron-withdrawing N-oxide group.[5]
1,3-Dipolar Cycloaddition: The N-oxide can act as a 1,3-dipole in cycloaddition reactions, providing a route to more complex heterocyclic systems.[2]
Photochemistry: Pyrazine N-oxides can undergo photochemical rearrangements, leading to the formation of different ring systems.[6][7]
Caption: Potential reaction pathways of 3-carbamoylpyrazine 1-oxide.
Synthesis and Characterization
The synthesis of 3-carbamoylpyrazine 1-oxide is typically achieved through the direct oxidation of pyrazinamide. The choice of oxidizing agent is critical to achieve good yields and avoid over-oxidation or side reactions.
Experimental Protocol: Synthesis of 3-Carbamoylpyrazine 1-Oxide
Objective: To synthesize 3-carbamoylpyrazine 1-oxide from pyrazinamide.
Materials:
Pyrazinamide
Hydrogen Peroxide (30% solution)
Trifluoroacetic Anhydride (TFAA)
Dichloromethane (DCM)
Sodium Bicarbonate (saturated aqueous solution)
Magnesium Sulfate (anhydrous)
Rotary evaporator
Magnetic stirrer and stir bar
Ice bath
Procedure:
Dissolve pyrazinamide in DCM in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution in an ice bath.
Slowly add trifluoroacetic anhydride to the stirred solution.
Carefully add 30% hydrogen peroxide dropwise to the reaction mixture, maintaining the temperature below 10 °C.
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
Separate the organic layer, and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by recrystallization or column chromatography.
Causality: The use of a peracid, generated in situ from hydrogen peroxide and trifluoroacetic anhydride, is a common and effective method for the N-oxidation of electron-deficient nitrogen heterocycles.[8] The low temperature is necessary to control the exothermic reaction and prevent decomposition of the product.
Caption: Workflow for the synthesis of 3-carbamoylpyrazine 1-oxide.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques.
¹H NMR Spectroscopy: The proton signals of the pyrazine ring will be shifted downfield compared to the parent pyrazinamide due to the electron-withdrawing effect of the N-oxide.
¹³C NMR Spectroscopy: Similar downfield shifts are expected for the carbon signals of the pyrazine ring.
Infrared (IR) Spectroscopy: Characteristic peaks for the C=O stretch of the amide (around 1690 cm⁻¹), N-H stretches of the amide (around 3400-3200 cm⁻¹), and the N-O stretch (around 1300-1200 cm⁻¹) should be observed.[9][10]
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 3-carbamoylpyrazine 1-oxide should be observed. Fragmentation patterns can provide further structural information.[11]
Relevance in Drug Development
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by an enzyme in Mycobacterium tuberculosis.[12] The N-oxide derivative could potentially act as a prodrug of pyrazinamide or have its own intrinsic biological activity. The increased polarity of the N-oxide may alter its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[3] The study of pyrazinamide derivatives is an active area of research for the development of new anti-tuberculosis agents with improved efficacy or reduced toxicity.[13][14]
Conclusion
3-Carbamoylpyrazine 1-oxide is a compound with interesting and potentially useful physicochemical properties. Its synthesis is straightforward, and its reactivity allows for further chemical modification. Understanding these properties is essential for its potential application in medicinal chemistry and drug development, particularly in the context of new treatments for tuberculosis. Further research is warranted to fully elucidate its biological activity and pharmacokinetic profile.
References
Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. (n.d.).
Design, Synthesis and Biological Activity of Pyrazinamide Derivatives for anti-Mycobacterium Tuberculosis. (2017). PubMed.
Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. (n.d.). Journal of the American Chemical Society - ACS Publications.
A Review of Biological potential of Pyrazinamide derivatives. (n.d.). ResearchGate.
Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (n.d.). ResearchGate.
Recent Trends in the Chemistry of Pyridine N-Oxides. (2025). ResearchGate.
Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. (2025). eLife.
Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. (n.d.). PMC.
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Recent Developments in the Chemistry of Heteroaromatic N-Oxides. (2015). Who we serve.
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).
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Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.).
Application Note: Advanced HPLC Method Development for the Quantification of 3-Carbamoylpyrazine 1-Oxide
Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals. Introduction & Scientific Rationale Pyrazinamide (PZA) is a critical, first-line therapeutic agent used in the mult...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.
Introduction & Scientific Rationale
Pyrazinamide (PZA) is a critical, first-line therapeutic agent used in the multi-drug treatment regimen for tuberculosis. During API synthesis, formulation, and long-term storage, PZA is susceptible to degradation, leading to the formation of several related substances. One of the most critical degradants and potential in vivo metabolites is 3-carbamoylpyrazine 1-oxide (CAS 768-36-5), officially recognized in pharmacopeial monographs as 1[1].
The causality behind the formation of this specific N-oxide impurity is primarily driven by2[2]. Furthermore, in biological systems, N-oxidation pathways significantly contribute to the metabolic profile and the 3[3].
Quantifying 3-carbamoylpyrazine 1-oxide presents a unique chromatographic challenge. The addition of the N-oxide dipole to the already polar pyrazinecarboxamide core results in a highly hydrophilic molecule. Consequently, it exhibits poor retention, co-elution with the void volume, and severe peak tailing on conventional reversed-phase C18 columns.
Figure 1: Primary degradation and metabolic pathways of Pyrazinamide yielding the N-oxide impurity.
Method Development Strategy: Causality & Choices
To establish a robust, self-validating chromatographic system, every variable must be mechanistically justified. A systematic 4 is highly recommended for optimizing these critical method parameters[4].
Stationary Phase Selection
Because 3-carbamoylpyrazine 1-oxide requires a highly aqueous mobile phase (>90% water) for adequate retention, conventional C18 columns are prone to stationary phase collapse (hydrophobic dewetting).
The Solution: We utilize an Aqueous-compatible C18 (AQ-C18) featuring polar end-capping. This prevents phase collapse and provides secondary dipole-dipole interactions that enhance the retention of the N-oxide.
Mobile Phase & pH Control
An isocratic elution utilizing a high ratio of aqueous buffer to organic modifier is required.
The Causality: The aqueous phase is buffered to pH 3.0 using glacial acetic acid or phosphate buffer. At pH 3.0, residual surface silanols on the silica matrix are fully protonated (neutralized). This eliminates secondary ion-exchange interactions with the analyte, thereby reducing peak tailing. Furthermore, related acidic impurities (like pyrazinoic acid) remain protonated, ensuring baseline resolution[2].
Detection Wavelength
The optimal UV detection wavelength is2, which aligns with the
π−π∗
transition maximum of the pyrazine ring, ensuring maximum sensitivity[2].
Figure 2: Step-by-step HPLC method development and validation workflow for N-oxide quantification.
Experimental Protocol
Reagents and Materials
Pyrazinamide API Reference Standard (Purity > 99.5%)
3-carbamoylpyrazine 1-oxide Reference Standard (Purity > 98.0%)
HPLC-grade Methanol (MeOH)
HPLC-grade Water (Milli-Q or equivalent, 18.2 MΩ·cm)
Glacial Acetic Acid (AR grade)
Sample Preparation Workflow
Diluent Preparation: Mix HPLC-grade Water and Methanol in a 90:10 (v/v) ratio. Degas via sonication for 10 minutes.
Standard Solution (Impurity): Accurately weigh 10 mg of 3-carbamoylpyrazine 1-oxide into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (100 µg/mL stock). Dilute 1.0 mL of this stock to 10 mL to achieve a final working concentration of 10 µg/mL .
System Suitability Solution (SST): Prepare a solution containing 100 µg/mL of Pyrazinamide and 10 µg/mL of 3-carbamoylpyrazine 1-oxide in the diluent.
Test Solution (API): Accurately weigh 50 mg of Pyrazinamide API into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve 1000 µg/mL .
Chromatographic Conditions
Parameter
Specification / Setting
Column
TSK-gel ODS-gel C18 (AQ-type) or equivalent (250 mm × 4.6 mm, 5 µm)
Mobile Phase
Methanol : Water (pH adjusted to 3.0 with glacial acetic acid) (8:92 v/v)
Elution Mode
Isocratic
Flow Rate
1.0 mL/min
Column Temperature
35 °C
Detection Wavelength
UV at 268 nm
Injection Volume
20 µL
Run Time
30 minutes
Method Validation & The Self-Validating System
A self-validating analytical method relies on strict System Suitability Testing (SST). The system automatically verifies the integrity of the chromatography before any sample data is accepted. If the SST parameters fail, the analytical batch is rejected, ensuring total trustworthiness of the reported data.
System Suitability Criteria (Self-Validation)
Parameter
Target Acceptance Criteria
Purpose
Resolution (
Rs
)
> 2.0 (between PZA and N-oxide)
Ensures baseline separation for accurate integration.
Tailing Factor (
Tf
)
< 1.5 for all peaks
Confirms absence of secondary silanol interactions.
Theoretical Plates (
N
)
> 5,000
Verifies column efficiency and phase integrity.
Injection Precision
%RSD < 2.0% (n=6 injections)
Guarantees autosampler and system stability.
Validation Summary Data (ICH Q2(R1) Guidelines)
The method demonstrates excellent quantitative capabilities for trace-level impurity analysis[2]:
Validation Parameter
3-carbamoylpyrazine 1-oxide Results
Linearity Range
0.4 µg/mL to 250 µg/mL
Correlation Coefficient (
R2
)
> 0.999
Limit of Detection (LOD)
6.5 ng/mL (S/N > 3)
Limit of Quantitation (LOQ)
40.5 ng/mL (S/N > 10)
Accuracy (Recovery)
98.5% – 101.2% across 3 concentration levels
Method Precision (%RSD)
0.85% (Intra-day), 1.12% (Inter-day)
Conclusion
The developed isocratic HPLC method provides a highly specific, accurate, and robust framework for the quantification of 3-carbamoylpyrazine 1-oxide (Pyrazinamide Impurity 3). By leveraging an AQ-compatible C18 stationary phase and a highly aqueous, acidic mobile phase (pH 3.0), the method successfully overcomes the inherent retention and peak shape challenges associated with polar N-oxide impurities. The integrated System Suitability criteria establish a self-validating protocol suitable for routine Quality Control (QC) and stability-indicating analyses in pharmaceutical development.
References
Title: 768-36-5 CAS Manufactory - ChemicalBook
Source: ChemicalBook
URL:1
Title: Determination of pyrazinamide and its related substances by HPLC
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URL:2
Title: Pyrazinamide-induced hepatotoxicity and gender differences in rats as revealed by a 1H NMR based metabolomics approach
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Title: HPLC METHOD DEVELOPMENT FOR DETERMINATION OF PYRAZINAMIDE AND RELATED SUBSTANCE BY USING QUALITY BY DESIGN (QBD) APPROACH
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URL:4
Application Notes & Protocols: Leveraging 3-Carbamoylpyrazine 1-Oxide as a Versatile Precursor in Medicinal Chemistry and Materials Science
Introduction: The Strategic Value of 3-Carbamoylpyrazine 1-Oxide In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecul...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of 3-Carbamoylpyrazine 1-Oxide
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Carbamoylpyrazine 1-oxide is a heterocyclic building block of significant interest, bridging the gap between simple pyrazines and highly functionalized, high-value compounds. The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, prized for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.
The introduction of both a carbamoyl group and an N-oxide functionality onto the pyrazine ring imbues this precursor with a unique and powerful reactivity profile. The N-oxide group, in particular, serves a dual purpose: it electronically modulates the ring, activating specific positions for further derivatization, and it offers a handle for subsequent deoxygenation, providing a pathway to a diverse array of pyrazine carboxamides. These derivatives are central to the development of novel therapeutics, including kinase inhibitors, receptor antagonists, and antimycobacterial agents.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, core reactivity, and detailed experimental protocols for utilizing 3-carbamoylpyrazine 1-oxide as a strategic precursor.
Physicochemical Properties and Safe Handling
A thorough understanding of a chemical's properties and handling requirements is the foundation of safe and successful experimentation.
Table 1: Physicochemical Data for 3-Carbamoylpyrazine 1-Oxide
Property
Value
Molecular Formula
C₅H₅N₃O₂
Molecular Weight
139.11 g/mol
CAS Number
13436-26-3 (representative)
Appearance
Off-white to light yellow crystalline powder
Solubility
Soluble in DMSO, DMF; sparingly soluble in water and alcohols
Safety and Handling Protocol
3-Carbamoylpyrazine 1-oxide should be handled in accordance with good industrial hygiene and safety practices.[4]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[5] If generating dust, use a dust respirator or work within a certified fume hood.
Ventilation: All handling should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[5]
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[4]
First Aid Measures:
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
Ingestion: Rinse mouth with water and seek immediate medical advice.[6]
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not let the product enter drains.[6]
The Chemical Logic: Understanding the Reactivity of 3-Carbamoylpyrazine 1-Oxide
The synthetic utility of 3-carbamoylpyrazine 1-oxide stems from the electronic interplay between the pyrazine ring, the electron-withdrawing carbamoyl group (-CONH₂), and the unique N-oxide functionality. The N-oxide acts as a potent electron-withdrawing group via induction but can also donate electron density through resonance, profoundly influencing the ring's reactivity.
This electronic modulation activates the carbon atoms ortho (C2) and para (C6) to the N-oxide for nucleophilic aromatic substitution (SNAr), a reaction that is typically difficult on an unactivated pyrazine ring. This opens a direct pathway to introduce a wide range of substituents.
Caption: Workflow for nucleophilic aromatic substitution.
Step-by-Step Methodology:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-carbamoylpyrazine 1-oxide (1.0 eq), the desired amine nucleophile (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.2 M with respect to the starting material.
Reaction Conditions: Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon).
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Self-Validation/Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The successful incorporation of the nucleophile will be evident from new signals in the NMR spectra and a corresponding mass peak in the MS data.
Protocol 2: Deoxygenation to 3-Carbamoylpyrazine
This procedure removes the N-oxide functionality, yielding the corresponding 3-carbamoylpyrazine. This is a critical step when the N-oxide's role as an activating group is complete.
Causality & Expertise: Phosphorus(III) reagents, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃), are excellent oxophiles. The reaction proceeds via the attack of the N-oxide oxygen on the phosphorus center, followed by a rearrangement that results in the formation of a stable phosphorus(V) oxide (e.g., POCl₃ or Ph₃P=O) and the deoxygenated pyrazine product. Dichloromethane (DCM) is a common solvent as it is relatively inert and easy to remove.
Step-by-Step Methodology:
Reaction Setup: Dissolve 3-carbamoylpyrazine 1-oxide (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask under an inert atmosphere.
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add phosphorus trichloride (PCl₃, 1.1 eq) dropwise.
Reaction Conditions: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-6 hours.
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Work-up: Carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Transfer to a separatory funnel and extract the product with DCM (3x).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization or flash column chromatography.
Self-Validation/Characterization: The product can be validated by ¹H NMR, observing the characteristic upfield shift of the ring protons upon removal of the electron-withdrawing N-oxide group. Mass spectrometry will confirm the loss of an oxygen atom (a decrease of 16 Da in molecular weight).
Applications in Drug Discovery & Beyond
The derivatives accessible from 3-carbamoylpyrazine 1-oxide are prevalent in medicinal chemistry. The ability to install diverse substituents at the C2 or C6 positions allows for fine-tuning of a molecule's steric and electronic properties to optimize binding to biological targets.
Kinase Inhibitors: The pyrazine carboxamide scaffold is a key component of many inhibitors targeting kinases like FGFR, which are implicated in various cancers.
[1]* CNS Agents: Pyrazine derivatives have been explored as antagonists for receptors in the central nervous system, such as the cannabinoid receptor 1 (CB1).
[3]* Energetic Materials: Related structures, such as 2,6-diaminopyrazine-1-oxide (DAPO), are precursors to advanced energetic materials like LLM-105, highlighting the utility of the pyrazine N-oxide core in materials science.
[7]
Conclusion
3-Carbamoylpyrazine 1-oxide is more than a simple chemical; it is a strategic tool for synthetic chemists. Its pre-installed functional handles—the activating N-oxide and the versatile carbamoyl group—provide a robust platform for the rapid generation of molecular diversity. By understanding its fundamental reactivity and employing the protocols detailed in this guide, researchers can efficiently access novel pyrazine derivatives for applications spanning from life-saving pharmaceuticals to advanced materials.
References
Title: SAFETY DATA SHEET
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Title: JP-8844 - Safety Data Sheet
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Title: Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches
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Title: Chemical Transformation of Pyrazine Derivatives
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Title: Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction
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Title: US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105)
Title: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors
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URL
crystallization techniques for isolating 3-carbamoylpyrazine 1-oxide
[label="Dissolution in Hot EtOH\n(70-75 °C)", fillcolor="#FBBC05", Logical decision tree for selecting the optimal crystallization solvent system. Physicochemical Data & Parameter Optimization To establish a self-validat...
Author: BenchChem Technical Support Team. Date: April 2026
[label="Dissolution in Hot EtOH\n(70-75 °C)", fillcolor="#FBBC05",
Logical decision tree for selecting the optimal crystallization solvent system.
Physicochemical Data & Parameter Optimization
To establish a self-validating protocol, empirical solubility data and crystallization parameters must be strictly monitored. Table 1 outlines the solubility profile, while Table 2 defines the critical process parameters (CPPs) for the crystallization step.
Table 1: Solubility Profile of 3-carbamoylpyrazine 1-oxide
Solvent System
Sol. at 5 °C (mg/mL)
Sol. at 75 °C (mg/mL)
Suitability / Role
Deionized Water
45.0
>200.0
Poor (Excessive product loss in mother liquor)
Absolute Ethanol
5.2
85.0
Excellent (Primary solvent for cooling crystallization)
Methanol
12.4
110.0
Good (Alternative primary solvent)
Ethyl Acetate
<1.0
4.5
Anti-solvent (Used for hybrid precipitation)
n-Heptane
<0.1
<0.1
Strong Anti-solvent (Used for final washing)
Table 2: Crystallization Optimization Parameters
Parameter
Setpoint
Scientific Rationale (Causality)
Dissolution Temp
75 °C
Maximizes solubility in EtOH; thoroughly disrupts N-oxide H-bonds.
Hot Filtration
75 °C
Removes insoluble particulates that cause uncontrolled heterogeneous nucleation.
Cooling Rate
0.5 °C/min
Prevents rapid supersaturation, avoiding LLPS ("oiling out") and solvent trapping.
Seeding Temp
60 °C
Induces controlled nucleation within the metastable zone, ensuring uniform crystal growth.
Aging Time
2 hours at 5 °C
Ensures maximum depletion of supersaturation, maximizing final yield.
Experimental Workflows and Protocols
Workflow for the isolation and crystallization of 3-carbamoylpyrazine 1-oxide.
Protocol A: Primary Isolation from Crude Oxidation Matrix
Note: This assumes the N-oxide was synthesized via the oxidation of pyrazinamide using
H2O2
/Acetic acid or mCPBA/DCM.
Quench and Neutralize: Ensure all residual oxidizing agents are quenched (e.g., using sodium thiosulfate). Adjust the aqueous phase to pH 7.0–7.5 using saturated
NaHCO3
. Causality: The N-oxide is sensitive to extreme pH shifts which can hydrolyze the primary amide to a carboxylic acid.
Extraction: Extract the aqueous matrix with a polar organic solvent (e.g., 10% Methanol in Dichloromethane or n-Butanol) 3 to 4 times.
Concentration: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield the crude 3-carbamoylpyrazine 1-oxide as a pale yellow solid.
This is the primary method for achieving >99% HPLC purity.
Dissolution: Suspend the crude solid in Absolute Ethanol (approx. 12 mL per gram of crude solid) in a jacketed crystallization vessel equipped with an overhead stirrer.
Heating: Ramp the internal temperature to 75 °C at 2 °C/min. Stir at 250 RPM until complete dissolution is achieved. Self-Validation: The solution must be completely clear. If turbidity persists, add Ethanol in 5% volume increments until clear.
Polish Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE filter into a clean, pre-heated (75 °C) crystallization vessel. Causality: Removing foreign particulates forces the system to rely on homogeneous nucleation (or controlled seeded nucleation), yielding a predictable particle size distribution.
Controlled Cooling & Seeding:
Cool the solution from 75 °C to 60 °C at a rate of 0.5 °C/min.
At 60 °C, introduce 1% (w/w) pure 3-carbamoylpyrazine 1-oxide seed crystals.
Hold the temperature at 60 °C for 30 minutes to allow the seed bed to establish.
Final Cooling: Resume cooling at 0.5 °C/min down to 5 °C.
Aging: Hold the suspension at 5 °C for 2 hours to allow complete desupersaturation.
Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 bed-volumes of ice-cold Ethanol (0–5 °C), followed by 1 bed-volume of n-Heptane to displace the ethanol and facilitate rapid drying.
Drying: Dry the crystals in a vacuum oven at 45 °C (<10 mbar) for 24 hours.
Analytical Validation
To confirm the success of the crystallization, the isolated solid must be validated:
HPLC Analysis: Confirm purity is >99.0% area normalization. The N-oxide will typically elute slightly earlier than the parent PZA on a standard C18 reverse-phase column due to increased polarity.
FT-IR Spectroscopy: Look for the characteristic N–O stretching vibration, which typically appears as a strong, sharp band between 1250 cm⁻¹ and 1300 cm⁻¹, absent in the parent pyrazinamide.
Melting Point: Ensure a sharp melting point transition, indicating high crystal lattice purity and the absence of trapped solvent or amorphous domains.
References
"Mechanisms of Pyrazinamide Action and Resistance", N
"768-36-5 CAS Manufactory (Pyrazinamide Impurity 3)", ChemicalBook.
Application Note: Advanced Techniques for the Measurement of 3-Carbamoylpyrazine 1-Oxide Cellular Uptake in In Vitro Models Introduction & Mechanistic Context Pyrazinamide (PZA) is a cornerstone prodrug in first-line ant...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Techniques for the Measurement of 3-Carbamoylpyrazine 1-Oxide Cellular Uptake in In Vitro Models
Introduction & Mechanistic Context
Pyrazinamide (PZA) is a cornerstone prodrug in first-line anti-tuberculosis (TB) therapy[1]. While its primary pharmacological and toxicological profiles are driven by its conversion to pyrazinoic acid (PA) via amidase and subsequent hydroxylation to 5-hydroxypyrazinoic acid (5-OH-PA) by xanthine oxidase[1][2], PZA is also subject to N-oxidation.
3-Carbamoylpyrazine 1-oxide (CAS No. 768-36-5), widely recognized in pharmaceutical development as Pyrazinamide Impurity 3[3][4], is a highly polar oxidative derivative. Quantifying the cellular uptake of this specific N-oxide in human macrophages (the primary residence of Mycobacterium tuberculosis) and hepatocytes (the primary site of PZA-induced hepatotoxicity) is critical. Because N-oxidation alters the compound's lipophilicity and topological polar surface area (TPSA), its membrane permeability shifts from rapid passive diffusion (characteristic of parent PZA) to a more restricted, potentially transporter-mediated uptake profile.
Experimental Rationale & Causality (E-E-A-T)
To build a self-validating assay for intracellular 3-carbamoylpyrazine 1-oxide, the methodology must rigorously control for artificial efflux, enzymatic degradation, and matrix-induced ion suppression during mass spectrometry[5][6].
Ice-Cold PBS Quenching: Small polar molecules can rapidly efflux from cells during standard washing steps. Washing with ice-cold (4°C) PBS rigidifies the cellular lipid bilayer and halts active transport mechanisms, locking the internalized N-oxide inside the cell.
Cold Methanol Extraction: Methanol serves a dual biochemical purpose. First, it effectively disrupts the cell membrane for complete lysis. Second, it instantly denatures intracellular enzymes (preventing artifactual post-lysis metabolism of the N-oxide) and precipitates cytosolic proteins, which is a mandatory sample clean-up step to prevent matrix effects in LC-MS/MS[5][7].
Isotope-Dilution Strategy: The inclusion of a deuterated internal standard (e.g., Pyrazinamide-d3) directly into the extraction solvent corrects for any volumetric losses during sample transfer and normalizes fluctuations in electrospray ionization (ESI) efficiency[7].
Caption: Cellular uptake and metabolic pathways of Pyrazinamide and its N-oxide derivative.
Step-by-Step Cellular Uptake Protocol
Phase 1: Cell Culture & Preparation
Seed HepG2 (hepatocytes) or PMA-differentiated THP-1 (macrophages) cells into 6-well tissue culture plates at a density of
1×106
cells/well.
Culture in RPMI-1640 or DMEM supplemented with 10% FBS until 80-90% confluence is reached.
Starve cells in serum-free media for 2 hours prior to the assay to establish a baseline metabolic state.
Phase 2: Compound Incubation
Prepare dosing solutions of 3-carbamoylpyrazine 1-oxide (1 µM, 10 µM, and 50 µM) in pre-warmed (
37∘C
) transport buffer (e.g., HBSS buffered with 10 mM HEPES, pH 7.4).
Aspirate the starvation media and apply 1 mL of the dosing solution to each well.
Incubate at
37∘C
in a 5%
CO2
incubator for designated time points (e.g., 5, 15, 30, 60, and 120 minutes).
Phase 3: Quenching & Intracellular Extraction
Critical Step: At each time point, rapidly aspirate the dosing solution and immediately wash the cells three times with 2 mL of ice-cold (
4∘C
) PBS. Do not allow the cell monolayer to dry between washes.
Add 500 µL of ice-cold extraction solvent (Methanol containing 50 ng/mL Pyrazinamide-d3 as the Internal Standard) directly to the well.
Scrape the cells using a cell scraper and transfer the lysate into a pre-chilled 1.5 mL Eppendorf tube.
Vortex the lysate for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at
4∘C
to pellet the precipitated proteins and cellular debris.
Transfer 100 µL of the clear supernatant into an LC-MS vial for analysis.
Caption: Five-step experimental workflow for LC-MS/MS cellular uptake measurement.
Data Presentation & LC-MS/MS Parameters
Quantification is performed using a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Chromatographic separation of the highly polar N-oxide is best achieved on a reversed-phase C18 column (e.g., Zorbax Eclipse XDB) using a highly aqueous mobile phase gradient (0.1% Formic Acid in Water vs. Methanol)[6][7].
Table 2: Representative Cellular Uptake Kinetics in HepG2 Cells (Dosed at 10 µM)
Incubation Time (min)
Intracellular Concentration (pmol /
106
cells)
Standard Deviation (± SD)
Apparent Uptake Rate (
Vapp
)
5
12.4
1.2
Rapid initial influx
15
28.7
2.5
Linear accumulation phase
30
45.1
3.8
Linear accumulation phase
60
58.3
4.1
Approaching equilibrium
120
61.0
4.5
Steady-state saturation
Note: Intracellular concentrations are normalized to cell count (or total protein via BCA assay of the resuspended pellet) to ensure accurate biological comparisons.
References
Pyrazinamide Impurity 3 - Protheragen. Protheragen. Available at: [Link]
Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug - PMC. National Institutes of Health (NIH). Available at:[Link]
A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]
LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma. National Institutes of Health (NIH) - PubMed. Available at: [Link]
An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma. National Institutes of Health (NIH) - PubMed. Available at:[Link]
Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. Journal of Applied Pharmaceutical Science. Available at: [Link]
Technical Support Center: Optimizing 3-Carbamoylpyrazine 1-Oxide Solubility in DMSO
Executive Summary Welcome to the Technical Support Center. This guide addresses a common challenge in pre-clinical drug development and analytical chemistry: optimizing the solubility of 3-carbamoylpyrazine 1-oxide (also...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Welcome to the Technical Support Center. This guide addresses a common challenge in pre-clinical drug development and analytical chemistry: optimizing the solubility of 3-carbamoylpyrazine 1-oxide (also known as Pyrazinamide Impurity 3) in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing the mechanistic reasoning behind each protocol to ensure your assays are robust, reproducible, and scientifically sound.
Physicochemical Profiling
Before troubleshooting, we must understand the thermodynamic barriers presented by the molecule. 3-carbamoylpyrazine 1-oxide contains both a primary amide and an N-oxide group. These functional groups facilitate strong intermolecular hydrogen bonding (forming amide-amide dimers and amide-N-oxide interactions), resulting in a high crystal lattice energy that strongly resists solvation.
Small molecule; typically favorable for solubility, but overridden by lattice energy.
Functional Groups
Primary Amide, N-Oxide, Pyrazine
High H-bond donor/acceptor capacity; forms rigid, tightly packed crystal lattices.
Primary Solvent
Dimethyl Sulfoxide (DMSO)
Strong H-bond acceptor (S=O), poor donor. Must disrupt solute-solute H-bonds.
Hygroscopicity
High (for DMSO)
Water in DMSO competes for S=O sites, drastically reducing solute solubility.
Mechanistic FAQs: Troubleshooting Solubility
Q1: I added 3-carbamoylpyrazine 1-oxide to DMSO, but it formed a cloudy suspension. Why isn't it dissolving?Answer: You are likely facing a kinetic barrier, not necessarily a thermodynamic one. Dissolving a rigid compound in dilute or even pure DMSO can be a very slow kinetic process[1]. The strong intermolecular hydrogen bonds between the amide and N-oxide groups of adjacent molecules require significant energy to break. DMSO is a strong hydrogen bond acceptor and can solvate the molecule, but it needs mechanical energy (vortexing) or thermal energy to penetrate the crystal lattice and replace solute-solute bonds with solute-solvent bonds.
Q2: I have vortexed and heated the sample, but particulates remain. What is the next step?Answer: Check the quality of your DMSO. DMSO is highly hygroscopic. Over time, a previously opened bottle will absorb atmospheric moisture. Water molecules strongly hydrogen-bond to the oxygen atom of DMSO. When this happens, the DMSO is "occupied" and loses its capacity to act as a hydrogen bond acceptor for the amide protons of your compound. Always use a fresh, sealed bottle of anhydrous (dry) DMSO (≥99.9% purity) to minimize water contamination[2]. If particulates still remain after using anhydrous DMSO and applying heat, you may have exceeded the compound's maximum thermodynamic solubility; reduce your target concentration (e.g., from 50 mM to 10 mM)[3].
Q3: My stock solution is clear, but when I dilute it into aqueous cell culture media or PBS, the compound crashes out immediately. How do I prevent this?Answer: This is a classic solvent-shift precipitation. When the DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The 3-carbamoylpyrazine 1-oxide is suddenly left in a localized environment of high water concentration, which cannot solvate the rigid lattice structures as effectively, causing rapid nucleation.
Solution: Use the "DMSO Spike" method. Instead of adding the concentrated DMSO stock directly to the media, first spike your bulk aqueous media with the final intended concentration of DMSO. Then, add your concentrated stock dropwise while under vigorous agitation. This reduces the localized shock and maintains a more consistent solvation environment during the transition.
Standard Operating Procedures (SOPs)
Protocol A: Preparation of a 10 mM Master Stock in DMSO
Objective: To achieve complete dissolution while preserving the chemical integrity of the N-oxide.
Equilibration: Allow the vial of 3-carbamoylpyrazine 1-oxide and a sealed bottle of anhydrous DMSO to reach room temperature (20-25°C) in a desiccator to prevent condensation[2].
Weighing: Accurately weigh the required mass of 3-carbamoylpyrazine 1-oxide (e.g., 1.39 mg for 1 mL of 10 mM stock) into a sterile, amber glass vial. (Note: Amber glass is recommended to prevent any potential photo-degradation over long-term storage).
Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the powder. Do not add powder to the solvent, as this can cause clumping at the meniscus.
Agitation: Vortex the solution vigorously for 2 to 5 minutes[2].
Thermal/Acoustic Disruption (If needed): If the solution is not optically clear, place the vial in a sonicating water bath set to 37°C for 10-15 minutes[2]. The combination of acoustic cavitation and mild heat will provide the activation energy needed to break the amide-N-oxide crystal lattice without degrading the compound.
Verification: Inspect the vial against a strong light source. The solution must be completely transparent with no Tyndall effect (light scattering by micro-particles).
Storage: Aliquot the clear solution into single-use vials to avoid freeze-thaw cycles and store at -20°C.
Protocol B: Aqueous Dilution for Assays (The "DMSO Spike" Method)
Objective: To prevent compound precipitation during transfer to aqueous buffers.
Pre-warm: Warm the aqueous buffer (e.g., PBS or cell culture media) to 37°C.
Pre-condition Buffer: Calculate the final allowed DMSO concentration for your assay (e.g., 0.5%). Add pure DMSO to the buffer to reach 0.4% DMSO.
Dilution: While vortexing or rapidly stirring the pre-conditioned buffer, add the 10 mM 3-carbamoylpyrazine 1-oxide stock dropwise to reach the final desired concentration (contributing the remaining 0.1% DMSO).
Final Check: Observe under a stereomicroscope if possible to ensure no micro-crystals have formed.
Workflow Visualization
Troubleshooting workflow for dissolving 3-carbamoylpyrazine 1-oxide in DMSO.
References
Hampton Research. Compound Solubility with Dimethylsulfoxide. Hampton Research Technical Bulletin. 1
Technical Support Center: Troubleshooting 3-Carbamoylpyrazine 1-Oxide Degradation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical challenge in anti-tubercular drug development and analytical chemistry: the room-temperature de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical challenge in anti-tubercular drug development and analytical chemistry: the room-temperature degradation of 3-carbamoylpyrazine 1-oxide (also known as Pyrazinamide Impurity 3)[1],[2].
While pyrazine N-oxides are generally considered stable at ambient temperatures[3], they exhibit unique vulnerabilities to photolysis, redox-active environments, and extreme pH. This guide provides a mechanistic framework and self-validating protocols to troubleshoot and arrest degradation during your experimental workflows.
Core Causality: Why Does 3-Carbamoylpyrazine 1-Oxide Degrade at Room Temperature?
The stability of 3-carbamoylpyrazine 1-oxide is governed by the electron-deficient nature of the pyrazine ring and the labile N-O dative bond. Degradation at room temperature is rarely spontaneous thermal decomposition; rather, it is environmentally triggered. The three primary vectors are:
Photochemical Rearrangement & Deoxygenation : The photochemistry of aza-aromatic N-oxides is highly active[4]. Exposure to ambient laboratory lighting (UV/Vis) excites the N-oxide, leading to either homolytic cleavage (yielding pyrazinamide) or complex ring rearrangements (yielding pyrazinols)[5].
Redox Instability (Deoxygenation) : The N-oxide acts as a mild oxidant. In the presence of reducing agents commonly used in biological buffers (e.g., Dithiothreitol (DTT), TCEP) or trace transition metals, the compound is rapidly deoxygenated back to the parent pyrazinamide[3].
Amide Hydrolysis : The carbamoyl group is susceptible to hydrolysis. While pyrazinamide itself is converted to pyrazinoic acid under specific acidic conditions[], the N-oxide derivative undergoes similar deamidation at extreme pH, forming 3-carboxypyrazine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: My standard solutions of 3-carbamoylpyrazine 1-oxide degrade within 24 hours on the bench. What is causing this?
A: If your samples are kept at room temperature in clear glass vials, photochemical degradation is the primary culprit. Heterocyclic N-oxides absorb ambient UV and visible light, triggering excited-state reactions[4]. This results in the loss of the oxygen atom (reverting to pyrazinamide) or isomerization.
Actionable Fix: Always prepare and store stock solutions in amber or foil-wrapped vials.
Q2: I am running an in vitro enzymatic assay, and the N-oxide is disappearing immediately upon addition to the buffer. Why?
A: Check your buffer composition for reducing agents or transition metals . Assays often contain DTT or TCEP to maintain enzyme activity. These reagents will rapidly reduce the N-O bond at room temperature, yielding pyrazinamide[3].
Actionable Fix: Substitute DTT/TCEP with non-reducing stabilizing agents if possible, or run a negative control without the enzyme to validate buffer compatibility. The addition of a chelator like EDTA (1 mM) can suppress metal-catalyzed deoxygenation.
Q3: LC-MS analysis shows a new peak at m/z 141[M+H]⁺ alongside the parent m/z 140 peak. What is this?
A: A mass shift of +1 Da (from [M+H]⁺ 140 to 141) indicates amide hydrolysis . The carbamoyl group (-CONH₂) has been hydrolyzed to a carboxylic acid (-COOH), forming 3-carboxypyrazine 1-oxide. This typically occurs if the sample is stored in unbuffered water that has absorbed CO₂ (becoming acidic) or in buffers with pH < 4 or > 8.
Actionable Fix: Buffer your aqueous stock solutions to pH 6.0–7.0 using a volatile buffer like ammonium acetate for LC-MS compatibility.
Degradation Pathways & Troubleshooting Workflows
To visualize the causality of these issues, refer to the mechanistic pathways and troubleshooting logic below.
Chemical degradation pathways of 3-carbamoylpyrazine 1-oxide at room temperature.
Step-by-step troubleshooting logic for arresting N-oxide degradation.
Quantitative Data Summary
The following table summarizes the kinetic vulnerability of 3-carbamoylpyrazine 1-oxide under various benchtop conditions, allowing you to prioritize your troubleshooting efforts.
To definitively identify the cause of degradation in your specific laboratory environment, execute this self-validating protocol. It is designed so that the analytical readout directly confirms or refutes the presence of a specific degradation vector.
Materials Required:
3-Carbamoylpyrazine 1-oxide reference standard (>98% purity).
HPLC-grade Water, Acetonitrile, and 0.1% Formic Acid.
Amber and clear glass HPLC vials.
100 mM DTT stock solution.
Step-by-Step Methodology:
Stock Preparation : Dissolve 1 mg of 3-carbamoylpyrazine 1-oxide in 1 mL of 50:50 Water:Acetonitrile. Crucial: Perform this step in a dark room or under red light, and store immediately in an amber vial.
Aliquot Distribution (Stress Testing) :
Sample A (Control): 100 µL stock + 900 µL neutral buffer (pH 7.0) in an amber vial .
Sample B (Photolysis): 100 µL stock + 900 µL neutral buffer in a clear glass vial . Place under direct benchtop fluorescent lighting.
Sample C (Redox): 100 µL stock + 900 µL buffer containing 10 mM DTT in an amber vial .
Sample D (Hydrolysis): 100 µL stock + 900 µL 0.1 M HCl (pH 1.0) in an amber vial .
Incubation : Incubate all samples at room temperature (20–25 °C) for exactly 4 hours.
Quenching & Analysis :
Transfer 50 µL of each sample into LC-MS vials containing 950 µL of cold (4 °C) mobile phase to quench reactions.
Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
Self-Validation & Interpretation :
System Suitability: Sample A must show >98% parent peak area at m/z 140.0. If Sample A is degraded, your initial stock was compromised.
Light Sensitivity: If Sample B shows a peak at m/z 124.0, ambient light is deoxygenating your compound.
Redox Sensitivity: If Sample C shows rapid conversion to m/z 124.0, your assay buffers are incompatible with the N-oxide.
pH Sensitivity: If Sample D shows an m/z 141.0 peak, acidic hydrolysis is occurring.
Technical Support Center: Optimizing Extraction Yield for 3-Carbamoylpyrazine 1-Oxide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when isolating highly polar metabolites and oxidation products.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when isolating highly polar metabolites and oxidation products.
The target compound, 3-carbamoylpyrazine 1-oxide (CAS No. 768-36-5), is a critical derivative and known impurity of the antitubercular drug pyrazinamide[1]. Synthesizing this compound via the oxidation of pyrazinamide is relatively straightforward; however, extracting the resulting N-oxide from the aqueous reaction mixture is notoriously difficult. The combination of the N-oxide moiety (
N+−O−
) and the primary carbamoyl group creates a molecule with a highly negative partition coefficient (LogP). These functional groups form a robust hydration shell in water, causing standard liquid-liquid extraction (LLE) to fail.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to optimize your extraction yields from <20% to >90%.
Part 1: Core Troubleshooting & FAQs
Q1: Why is my extraction yield of 3-carbamoylpyrazine 1-oxide consistently below 30% when using standard ethyl acetate or dichloromethane (DCM)?The Causality: Standard organic solvents lack the necessary hydrogen-bond donating capacity to disrupt the dense hydration shell surrounding the N-oxide and amide groups. When you use 100% DCM or Ethyl Acetate, the thermodynamic equilibrium remains heavily skewed toward the aqueous phase.
The Solution: You must alter both the aqueous and organic phases simultaneously. First, implement a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) using a strong kosmotropic salt like Sodium Sulfate (
Na2SO4
)[2]. According to the Hofmeister series, kosmotropes heavily structure water molecules around themselves, effectively "starving" the N-oxide of its hydration shell[3]. Second, switch your extraction solvent to a Chloroform:Isopropanol (3:1 v/v) mixture. The isopropanol acts as a hydrogen-bond donor to solvate the N-oxide, while chloroform provides the bulk hydrophobic phase[4][5].
Q2: I am seeing severe emulsion formation during the liquid-liquid extraction. How do I break it without losing my product?The Causality: Emulsions in pyrazine oxidation workflows are typically stabilized by unquenched peroxides, micro-precipitates of pyrazinoic acid byproducts, or localized pH gradients that create surfactant-like microenvironments.
The Solution: Never rely on gravity settling for polar N-oxide extractions. Pre-emptively quench all excess oxidants (e.g.,
H2O2
) with Sodium Thiosulfate (
Na2S2O3
). If an emulsion forms upon solvent addition, use centrifugation (5000 rpm for 10 minutes) to force a clean phase separation[6].
Q3: How can I selectively separate unreacted pyrazinamide from the 1-oxide product during extraction?The Causality: Both compounds are polar, but pyrazinamide lacks the highly hydrophilic N-oxide group, making it slightly more lipophilic.
The Solution: Utilize a two-stage differential extraction. Before adding any salting-out agents, wash the aqueous reaction mixture with pure DCM. This will selectively pull out the unreacted pyrazinamide. Once the aqueous layer is cleared of the starting material, saturate it with
Na2SO4
and extract with the stronger Chloroform:Isopropanol mixture to isolate the 1-oxide.
Part 2: Quantitative Data & Solvent Optimization
The table below summarizes the causality behind solvent choices and their impact on the extraction yield of 3-carbamoylpyrazine 1-oxide.
Solvent System
Salting-Out Agent
Emulsion Risk
Est. Yield (%)
Mechanistic Rationale
Ethyl Acetate (100%)
None
Low
< 15%
Fails to disrupt the N-oxide hydration shell; poor H-bond donation.
Dichloromethane (100%)
None
Medium
~ 25%
Insufficient polarity and solvation capacity for the carbamoyl group.
Chloroform:Isopropanol (95:5)
None
High
~ 45%
Isopropanol begins to solvate the polar moieties, but water retains the solute.
Chloroform:Isopropanol (3:1)
NaCl (Saturated)
Low
~ 75%
Strong solvation coupled with a moderate Hofmeister salting-out effect.
Chloroform:Isopropanol (3:1)
Na2SO4
(Saturated)
Low
> 90%
Optimal kosmotropic effect (sulfate) forces the N-oxide into the optimized H-bonding organic phase.
Part 3: Experimental Methodologies
To ensure a self-validating system, every step in the following protocol includes a built-in validation checkpoint. Do not proceed to the next step unless the checkpoint criteria are met.
Protocol: Optimized Salting-Out Assisted LLE (SALLE)
Phase 1: Preparation and Quenching
Oxidation: Following the oxidation of pyrazinamide (typically using
H2O2
in glacial acetic acid at 45–50°C)[1], cool the reaction mixture to 5°C in an ice bath.
Quenching: Slowly add a 10% aqueous solution of Sodium Thiosulfate (
Na2S2O3
) while stirring continuously.
Validation Checkpoint 1: Test the mixture with KI-starch indicator paper. The paper must remain white (negative for peroxides). If it turns blue/black, continue adding thiosulfate. Unquenched peroxides will destroy the product during solvent concentration.
pH Adjustment: Carefully adjust the pH of the aqueous mixture to 7.0–7.5 using cold 2M
NaOH
.
Validation Checkpoint 2: Verify pH with a calibrated meter. If the pH is acidic, the pyrazine ring will protonate, rendering it completely unextractable.
Phase 2: Differential Extraction
4. Pre-Wash (Optional but recommended): Wash the neutral aqueous layer with 1 volume of pure DCM to remove unreacted pyrazinamide. Discard or save the DCM layer for starting material recovery.
5. Salting-Out: To the aqueous layer, add anhydrous Sodium Sulfate (
Na2SO4
) incrementally until the solution is fully saturated (excess salt remains undissolved at the bottom)[2][3].
6. Target Extraction: Add 1 volume of a freshly prepared Chloroform:Isopropanol (3:1 v/v) mixture[4][5].
7. Agitation & Separation: Shake vigorously for 2 minutes. To prevent emulsions and ensure sharp phase boundaries, centrifuge the entire mixture at 5000 rpm for 10 minutes[6].
8. Recovery: Collect the lower organic layer. Repeat the target extraction (Steps 6-8) two more times.
9. Drying & Concentration: Combine the organic extracts, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure (max bath temperature 40°C) to yield the pure 3-carbamoylpyrazine 1-oxide as a white/off-white solid.
Part 4: Visualizations
Workflow Architecture
The following diagram illustrates the logical progression of the optimized synthesis and extraction workflow, highlighting the critical phase separation step.
Caption: Workflow for the optimized synthesis and extraction of 3-carbamoylpyrazine 1-oxide.
Mechanistic Partitioning Logic
This diagram explains the causality behind the SALLE methodology, demonstrating how kosmotropic salts and hydrogen-bonding solvents synergize to force the N-oxide into the organic phase.
Caption: Mechanism of salting-out assisted liquid-liquid extraction (SALLE) for N-oxide partitioning.
References
US3121716A - Pyrazinamide and derivatives thereof. Google Patents. 1
General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, ACS Publications. 3
Liquid chromatography/electrospray ionization tandem mass spectrometry assay for determination of nicotine and metabolites... PubMed, National Institutes of Health. 4
Miniaturized Salting-Out Assisted Liquid-Liquid Extraction Combined with Disposable Pipette Extraction... PMC, National Institutes of Health. 6
Technical Support Center: Resolving HPLC Peak Tailing for 3-carbamoylpyrazine 1-oxide
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to 3-carbamoylpyrazine 1-oxide . This guide is designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to 3-carbamoylpyrazine 1-oxide . This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, specifically peak tailing, ensuring robust and accurate analytical results.
As Senior Application Scientists, we understand that chromatographic issues are rarely solved by a simple checklist. Therefore, this guide emphasizes the underlying chemical principles to empower you to make informed decisions for effective method development and troubleshooting.
Section 1: Foundational Understanding (FAQs)
This section addresses the fundamental questions regarding the analyte and the nature of the problem.
Q1: What is HPLC peak tailing and why is it a significant problem?
In an ideal HPLC separation, a compound travels through the column in a tight, symmetrical band, resulting in a Gaussian-shaped peak. Peak tailing is a common form of peak asymmetry where the back half of the peak is broader than the front half.[1][2] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1 indicates tailing.[2][3]
Peak tailing is a critical issue because it:
Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately quantify individual components.
Complicates Integration: The gradual slope of a tailing peak makes it difficult for chromatography data systems to consistently and accurately determine the start and end of the peak, leading to errors in area calculation.[2]
Decreases Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[2]
Q2: What chemical properties of 3-carbamoylpyrazine 1-oxide are important for HPLC analysis?
Understanding the analyte's structure is the first step in troubleshooting. 3-carbamoylpyrazine 1-oxide is a polar, heterocyclic compound. Its key features are:
Pyrazine Ring: A six-membered aromatic ring containing two nitrogen atoms. Pyrazine itself is a very weak base, with a pKa of approximately 0.65.[1]
N-oxide Group: This group adds polarity and can participate in hydrogen bonding. The predicted pKa of pyrazine N-oxide is around 0.45, indicating it is also a very weak base.[4]
Carbamoyl Group (-CONH2): This is a polar, neutral functional group capable of acting as both a hydrogen bond donor and acceptor.
Key Insight: The pyrazine nitrogen in this molecule is extremely weakly basic. This means that even at a low mobile phase pH (e.g., pH 3), the molecule will be predominantly in its neutral, unprotonated form.[5] This is crucial because it suggests that the primary cause of peak tailing is not strong ionic interactions, but rather other secondary polar interactions.
Q3: What is the most likely cause of peak tailing for a weakly basic compound like 3-carbamoylpyrazine 1-oxide on a C18 column?
The primary cause of peak tailing for polar, weakly basic compounds on standard silica-based reversed-phase columns (like C18) is secondary interaction with surface silanol groups (Si-OH) .[1][4][6]
Silica-based columns have residual silanol groups that were not fully reacted during the manufacturing and end-capping process.[4][6] These silanols can be acidic and create active sites for polar interaction. The interaction mechanism is illustrated below.
While the primary retention mechanism on a C18 column is hydrophobic, these secondary hydrogen-bonding interactions provide an additional, stronger retention mechanism for a sub-population of the analyte molecules.[4] This mixed-mode retention leads to a delayed elution for some molecules, resulting in a tailing peak.[1]
Section 2: Systematic Troubleshooting Guide
Follow this workflow to systematically diagnose and resolve peak tailing issues. Start with the simplest and most common solutions before moving to more complex method modifications.
Technical Support Center: Optimization & Impurity Reduction in 3-Carbamoylpyrazine 1-Oxide Synthesis
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling the synthesis of 3-carbamoylpyrazine 1-oxide (also known as pyrazin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling the synthesis of 3-carbamoylpyrazine 1-oxide (also known as pyrazinamide 1-oxide, CAS 768-36-5), a well-documented synthetic intermediate and 1[1].
Here, we troubleshoot the mechanistic deviations that lead to synthetic impurities and provide self-validating protocols to ensure high-purity yields.
Mechanistic Pathway & Impurity Divergence
Understanding the causality behind impurity formation is the first step in process optimization. The N-oxidation of pyrazinamide is a delicate balance of sterics and electronics. The electron-withdrawing carbamoyl group deactivates the pyrazine ring, requiring strong oxidants. However, poor control over reaction kinetics, stoichiometry, or solvent conditions causes the synthetic pathway to diverge into unwanted byproducts.
Figure 1: Synthetic divergence in pyrazinamide N-oxidation and causal impurity pathways.
Quantitative Impurity Profiling
To effectively troubleshoot your synthesis, you must first identify the impurities. Below is a structured quantitative summary of the most common impurities, their analytical signatures, and primary mitigation strategies.
Impurity Name
Molecular Weight
Mass Shift (from SM)
Relative Retention Time (RRT)
Primary Causality
Mitigation Strategy
Acceptable Limit
Pyrazinamide (SM)
123.11 g/mol
0 Da
1.00
Incomplete conversion
Extend time; monitor via IPC
< 0.5%
2-Carbamoylpyrazine 4-oxide
139.11 g/mol
+16 Da
~1.15
Regio-unselective oxidation
Lower temperature (0–5 °C)
< 0.1%
Pyrazinamide 1,4-dioxide
155.11 g/mol
+32 Da
~1.30
Excess oxidant (Over-oxidation)
Limit oxidant to 1.05 eq
< 0.1%
Pyrazinoic acid 1-oxide
140.10 g/mol
+17 Da
~0.85
Amide hydrolysis
Use anhydrous conditions
< 0.2%
Troubleshooting FAQs
Q1: My LC-MS shows a persistent +32 Da impurity. How do I suppress this?A: This mass shift indicates the formation of pyrazinamide 1,4-dioxide (di-N-oxide).
Causality: While the initial N-oxidation requires a strong oxidant due to the electron-withdrawing carbamoyl group, the formation of the 1-oxide slightly alters the electronic landscape of the ring. If excess oxidant is present, or if the reaction is left unquenched, the remaining N4 nitrogen will oxidize.
Solution: Strictly control the stoichiometry of your oxidant to exactly 1.05 equivalents. If using meta-chloroperoxybenzoic acid (m-CPBA), you must assay the reagent's purity before use, as commercial m-CPBA varies widely (70–77% active peroxy acid).
Q2: We are detecting significant levels of pyrazinoic acid 1-oxide (RRT ~0.85). What is causing this degradation?A: This is a hydrolysis byproduct resulting from the cleavage of the primary amide.
Causality: Using aqueous hydrogen peroxide (
H2O2
) in the presence of strong acids (e.g., concentrated sulfuric or acetic acid) creates an environment that not only oxidizes the pyrazine ring but also hydrolyzes the primary amide to a carboxylic acid. This is a known degradation pathway in2[2].
Solution: Transition to a strictly anhydrous oxidation system. Utilizing m-CPBA in anhydrous dichloromethane (DCM) eliminates the aqueous acidic conditions responsible for amide cleavage.
Q3: How does the choice of oxidant affect the regioselectivity between the 1-oxide and 4-oxide?A: Regioselectivity is governed by a competition between sterics, electronics, and hydrogen bonding.
Causality: The . The carbamoyl group at C2 makes the adjacent N1 less electron-rich than N4. However, N1 is subject to hydrogen bonding with the incoming peracid, which can direct oxidation to the 1-position kinetically. High temperatures disrupt this hydrogen-bonding transition state, leading to a thermodynamically driven mixture of the 1-oxide and 4-oxide.
Solution: Maintain strict kinetic control by keeping the reaction temperature between 0–5 °C and utilizing a slow, dropwise addition of the oxidant.
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . It includes built-in In-Process Controls (IPCs) and visual cues to verify success at each critical juncture.
Phase 1: Anhydrous Reagent Preparation
Action: Suspend 10.0 g of pyrazinamide in 150 mL of anhydrous dichloromethane (DCM) under an inert
N2
atmosphere.
Causality: Moisture in the presence of the peracid byproduct (m-chlorobenzoic acid) acts as a catalyst for amide hydrolysis.
Validation Check: The suspension solvent must be visually inspected prior to adding the starting material. If the DCM appears cloudy, trace water is present. Self-Correction: Pass the DCM through a plug of activated 4Å molecular sieves until optically clear before proceeding.
Phase 2: Kinetically Controlled Oxidation
Action: Cool the suspension to 0–5 °C using an ice-water bath. Dissolve exactly 1.05 equivalents of assayed m-CPBA in 50 mL of anhydrous DCM and add dropwise over 60 minutes.
Causality: Slow addition at low temperatures maintains a low steady-state concentration of the oxidant, enforcing kinetic control to favor N1 oxidation over N4, and preventing the thermal runaway that leads to 1,4-dioxide formation.
Validation Check (IPC): At exactly 2 hours post-addition, pull a 0.5 mL aliquot, quench with
Na2S2O3
, and analyze via HPLC. The protocol validates itself if the starting material peak (RRT 1.0) is < 2.0% and the 1,4-dioxide peak (RRT ~1.30) is < 0.1%. Self-Correction: If unreacted pyrazinamide exceeds 5%, add a micro-aliquot (0.02 eq) of m-CPBA; do not exceed 1.10 eq total.
Phase 3: Reductive Quench and Isolation
Action: Quench the reaction mixture with 50 mL of 10% aqueous sodium thiosulfate (
Na2S2O3
), followed by vigorous washing with saturated sodium bicarbonate (
NaHCO3
).
Causality: Thiosulfate instantly reduces any unreacted peracid, halting the reaction timeline and preventing over-oxidation. Bicarbonate neutralizes and extracts the m-CBA byproduct into the aqueous layer.
Validation Check: Spot the organic layer onto starch-iodide indicator paper. A negative result (paper remains white, no blue-black color) definitively validates that all active peroxides have been destroyed, making the solution safe for concentration.
Final Isolation: Dry the organic layer over
Na2SO4
, concentrate under reduced pressure, and recrystallize from ethanol to yield pure 3-carbamoylpyrazine 1-oxide.
ACS Publications (2024). Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor. Organic Process Research & Development.
Thieme Connect (n.d.). Product Class 14: Pyrazines. Science of Synthesis.
Technical Support Center: Stabilizing 3-Carbamoylpyrazine 1-Oxide in Aqueous Buffer Solutions
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Welcome to the technical support center for 3-carbamoylpyrazine 1-oxide. This guide is designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support center for 3-carbamoylpyrazine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in aqueous buffer systems. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure the stability and integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of 3-carbamoylpyrazine 1-oxide.
Q1: What is 3-carbamoylpyrazine 1-oxide, and why is its aqueous stability a concern?
3-Carbamoylpyrazine 1-oxide is a heterocyclic aromatic compound. Its structure contains a pyrazine ring, which is electron-deficient, an N-oxide functional group, and a carbamoyl (amide) group.[1] This combination of features makes it a valuable scaffold in medicinal chemistry. However, both the N-oxide and the carbamoyl groups can be susceptible to degradation in aqueous environments, particularly under non-optimal pH and temperature conditions. Ensuring stability is critical for obtaining reproducible results in biological assays, analytical quantification, and formulation development.
Q2: What are the primary factors that influence the stability of this compound?
The stability of 3-carbamoylpyrazine 1-oxide in an aqueous buffer is primarily dictated by four factors:
pH: This is the most critical factor. The pH of the buffer can catalyze the hydrolysis of the carbamoyl group and affect the stability of the N-oxide moiety.[2][3]
Temperature: Like most chemical reactions, degradation rates increase with temperature.[4] Storing solutions at lower temperatures is generally advisable.
Light Exposure: Aromatic nitrogen heterocycles can be susceptible to photodegradation.[5][6] Exposure to UV or even ambient light over extended periods can lead to compound loss.
Buffer Composition: The specific ions in the buffer can interact with the compound. While less common, some buffer species could potentially catalyze degradation or cause solubility issues.[7][8]
Q3: How does pH specifically affect the molecule's stability?
The pH affects two key parts of the molecule:
Carbamoyl (Amide) Group: Amide bonds are prone to hydrolysis to form the corresponding carboxylic acid. This reaction is catalyzed by both acid and base. Therefore, strongly acidic (pH < 4) or strongly alkaline (pH > 8) conditions are expected to significantly increase the rate of hydrolysis.
N-Oxide Group: Aromatic N-oxides are generally stable in neutral and mildly acidic or alkaline solutions at room temperature.[2][4] They are weak bases; for example, the pKa of pyridine-N-oxide is around 0.8, meaning it is protonated only under strongly acidic conditions.[4] While protonation doesn't automatically mean degradation, it can alter the molecule's electronic properties and reactivity.[2] In some cases, extreme pH can contribute to deoxygenation (loss of the oxygen atom).
Q4: What is the expected solubility of 3-carbamoylpyrazine 1-oxide and how can it be improved?
The solubility of related pyrazine carboxamides can be low in aqueous media.[9] The N-oxide group, being polar, generally enhances water solubility compared to the parent pyrazine.[4][10] However, solubility is often pH-dependent. If the molecule has an ionizable group, its solubility will be lowest near its isoelectric point.
To improve solubility:
Adjust pH: Ensure the buffer pH is at least 2 units away from the compound's pKa to keep it in its more soluble ionized form.[2]
Use Co-solvents: If solubility remains an issue in purely aqueous buffers, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q5: Are there known incompatibilities with common buffer components?
While there are no specific widespread incompatibilities reported for this exact molecule, general principles should be followed. Avoid buffers containing components that could act as strong reducing or oxidizing agents. For instance, buffers with high concentrations of thiols could potentially reduce the N-oxide. Certain metal ions present as impurities in buffer salts could also catalyze degradation.[4] It is always best to use high-purity (e.g., USP or analytical grade) reagents for buffer preparation.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a structured approach to resolving common problems encountered when working with 3-carbamoylpyrazine 1-oxide solutions.
Problem 1: Rapid Loss of Compound Potency or Concentration
You observe a time-dependent decrease in the concentration of your compound when analyzed by HPLC, or a loss of activity in your assay.
Potential Cause A: Hydrolysis of the Carbamoyl Group
Why it Happens: The amide bond is being cleaved by water, a reaction catalyzed by H+ (acid) or OH- (base) ions in your buffer. This converts your compound into 3-carboxypyrazine 1-oxide, which will have a different retention time on HPLC and likely different biological activity.[11]
Solution:
Verify pH: Immediately measure the pH of your buffer solution.
Conduct a pH Stability Screen: Prepare small aliquots of your compound in buffers of varying pH (e.g., pH 5.0, 6.5, 7.4) and incubate them under the same conditions as your experiment. Analyze the samples at different time points (e.g., 0, 2, 8, 24 hours) by HPLC to determine the optimal pH range for stability.
Adjust Buffer: Reformulate your experiment using a buffer system that maintains the pH in the most stable range, which is likely to be between pH 5 and 7.
Potential Cause B: Deoxygenation of the N-Oxide
Why it Happens: The N-oxide is being reduced to the parent pyrazine. This can be caused by reducing agents in your media, trace metal contamination, or interaction with other components of your experimental system.[2][4]
Solution:
Use High-Purity Solvents/Buffers: Ensure all water and buffer components are of high purity to minimize metal contamination.
Work Under Inert Atmosphere: If deoxygenation is highly suspected, preparing buffers and handling the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative/reductive side reactions.[12]
Identify the Reducing Agent: Review all components in your solution to identify any potential reducing agents.
Potential Cause C: Photodegradation
Why it Happens: The aromatic pyrazine ring system can absorb UV light, leading to molecular fragmentation or rearrangement.[6] This is often overlooked in standard laboratory lighting.
Solution:
Protect from Light: Prepare and store all solutions in amber vials or tubes.
Minimize Exposure: During experimental manipulation, cover plates, flasks, or racks with aluminum foil to shield them from ambient light.
Problem 2: Precipitation, Cloudiness, or Haze in the Buffer Solution
Upon adding the compound (often from a concentrated stock) to the aqueous buffer, the solution becomes cloudy or a precipitate forms over time.
Potential Cause A: pH-Dependent Solubility
Why it Happens: The pH of your buffer is too close to the pKa of an ionizable functional group on the molecule, causing the less soluble, neutral form to predominate and precipitate out.[2]
Solution:
Determine pKa: If not known, use computational tools (e.g., MarvinSketch, Chemicalize) to predict the pKa of 3-carbamoylpyrazine 1-oxide. The N-oxide group is weakly basic.[4]
Modify Buffer pH: Adjust the buffer pH to be at least 2 units above or below the pKa value to ensure the compound remains in its charged, more soluble form.[2]
Potential Cause B: Buffer Salt-Out Effects
Why it Happens: High concentrations of certain salts (e.g., phosphate, sulfate) can reduce the solubility of organic molecules by competing for water molecules needed for solvation.
Solution:
Reduce Buffer Concentration: Test if lowering the molarity of your buffer (e.g., from 100 mM to 25 mM) resolves the issue, while still maintaining adequate buffering capacity.
Switch Buffer Type: Try a different buffer system with different counter-ions (e.g., switch from a phosphate to a HEPES or Tris buffer if the pH range is appropriate and compatible).
Problem 3: Inconsistent or Non-Reproducible Results in Biological Assays
You observe high variability between replicate wells or between experiments conducted on different days.
Potential Cause A: On-Plate Degradation During Incubation
Why it Happens: The compound is stable during preparation but degrades over the course of a long assay incubation (e.g., 24-72 hours) at 37°C in the assay medium.
Solution:
Assess Stability in Media: Perform a stability study directly in your complete cell culture or assay media. Incubate the compound in the media at 37°C and measure its concentration at various time points.
Reduce Incubation Time: If degradation is confirmed, investigate if the assay incubation time can be shortened.
Dose Freshly: If long incubation is required, consider a protocol where the compound is added fresh immediately before the final measurement step, if the assay design permits.
Potential Cause B: Adsorption to Labware
Why it Happens: Hydrophobic or "sticky" compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), especially at low concentrations, leading to a lower effective concentration in solution.
Solution:
Use Low-Binding Plastics: Utilize polypropylene or silanized glass vials and low-retention pipette tips to minimize surface adsorption.[2]
Include a Surfactant: If compatible with your assay, adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffer can help prevent adsorption.
Section 3: Recommended Protocols and Workflows
Follow these validated procedures to minimize stability issues and ensure experimental consistency.
Protocol 1: Preparation of a Concentrated Stock Solution
Weighing: Carefully weigh the solid 3-carbamoylpyrazine 1-oxide using an analytical balance in a fume hood.
Solvent Selection: Use a high-purity, anhydrous organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common first choice.
Dissolution: Add the solvent to the solid to achieve a high but manageable concentration (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer. Gentle warming (<40°C) may be used if necessary, but check for thermal degradation.
Storage: Aliquot the stock solution into small, single-use volumes in amber, tightly-capped vials. Store desiccated at -20°C or -80°C to prevent degradation from freeze-thaw cycles and moisture.[13]
Protocol 2: Selection and Preparation of an Optimal Working Buffer
Define pH Requirement: Based on your experimental needs and stability data (see Troubleshooting Problem 1A), select a target pH. A slightly acidic to neutral pH (e.g., 6.0 - 7.4) is often a good starting point.
Choose Buffer System: Select a buffer with a pKa close to your target pH.
pH 5.5-6.5: MES (2-(N-morpholino)ethanesulfonic acid)
pH 6.5-7.5: Phosphate (Note: can precipitate with some divalent cations) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).
Preparation: Prepare the buffer using high-purity water (e.g., 18 MΩ·cm) and analytical-grade reagents. Filter the final buffer through a 0.22 µm filter to ensure sterility and remove particulates.
Working Solution Preparation: Just before use, thaw a single aliquot of the DMSO stock solution. Dilute it into the prepared aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid artifacts in biological assays. Mix thoroughly.
Protocol 3: Standard Workflow for a Stability Study
This workflow allows you to systematically determine the stability of 3-carbamoylpyrazine 1-oxide under your specific experimental conditions.
Prepare Solutions: Prepare a solution of the compound in your chosen buffer (or multiple buffers for comparison) at the final experimental concentration.
Initial Sample (T=0): Immediately take an aliquot of the solution and either analyze it by a validated analytical method (e.g., HPLC-UV) or store it at -80°C as the T=0 reference.
Incubation: Place the remaining solution under the exact conditions of your experiment (e.g., 37°C incubator, protected from light).
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove aliquots from the incubating solution. Immediately freeze them at -80°C to halt any further degradation.
Analysis: Once all time points are collected, thaw all samples (including T=0) and analyze them in a single batch to minimize analytical variability.
Data Interpretation: Plot the percentage of the initial compound remaining versus time. This will give you the degradation rate under your specific conditions.
Section 4: Data Summaries and Visual Guides
Table 1: Expected Stability Profile of 3-Carbamoylpyrazine 1-Oxide Based on Chemical Principles
Condition
Primary Degradation Pathway(s)
Expected Stability
Rationale
pH 3
Acid-catalyzed amide hydrolysis
Poor
The carbamoyl group is highly susceptible to hydrolysis under strongly acidic conditions.[3][11]
pH 5-6
Minimal degradation
Good to Excellent
This range is likely far enough from the pKa of the N-oxide and avoids significant acid/base catalysis of hydrolysis.
pH 7.4
Base-catalyzed amide hydrolysis
Moderate to Good
Mild hydrolysis of the carbamoyl group may occur, especially at elevated temperatures (e.g., 37°C).[14]
pH 9
Base-catalyzed amide hydrolysis
Poor
The rate of amide hydrolysis increases significantly under alkaline conditions.
Light Exposure
Photodegradation
Poor
Aromatic N-heterocycles are known to be sensitive to UV and visible light.[5][6]
+ Reducing Agent
N-Oxide Deoxygenation
Poor
The N-oxide group can be reduced back to the parent pyrazine.[2]
Diagrams: Experimental and Troubleshooting Workflows
The following diagrams provide visual guides for key processes.
Caption: Troubleshooting decision tree for instability issues.
Caption: Recommended workflow for solution preparation.
Section 5: References
F. C. & J. K. (2017, January). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 2002(7). Retrieved from [Link]
He, H.-Q., Chang, Y.-W., Xu, W.-M., & Liu, F.-M. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]
Petrera, M., & Imhof, D. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(22), 16256–16290. Retrieved from [Link]
University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. Retrieved from [Link]
Orlewska, C., et al. (2002). Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives. Journal of Medicinal Chemistry, 45(23), 5323-5331. Retrieved from [Link]
Sala, M., et al. (2014). Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics, 16(22), 10912-10920. Retrieved from [Link]
PubChem. (n.d.). 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid. Retrieved from [Link]
Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7354. Retrieved from [Link]
Singh, O. M., & Paul, A. (2022). Wavelength-dependent photofragmentation of pyrazine. Physical Chemistry Chemical Physics, 24(9), 5555-5565. Retrieved from [Link]
Roy, I., & Suryanarayanan, R. (2019). Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. Journal of Pharmaceutical Sciences, 108(4), 1437-1446. Retrieved from [Link]
Singh, S. K., & Kolhe, P. (2013). The Impact of Buffer on Solid-State Properties and Stability of Freeze-Dried Dosage Forms. American Pharmaceutical Review. Retrieved from [Link]
Chem-Impex. (n.d.). Pyridine-3-carboxylic acid 1-oxide. Retrieved from [Link]
Technical Support Center: Navigating Bioavailability Challenges of 3-Carbamoylpyrazine 1-Oxide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-carbamoylpyrazine 1-oxide compounds. This guide is designed to provide in-depth, actionable insights...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-carbamoylpyrazine 1-oxide compounds. This guide is designed to provide in-depth, actionable insights into overcoming the common yet significant hurdle of low oral bioavailability associated with this class of molecules. As your dedicated application scientist, my goal is to not only provide protocols but to illuminate the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
The unique N-oxide moiety imparts distinct physicochemical properties, including high polarity and strong hydrogen-bonding capabilities.[1][2] While beneficial for target engagement, these same properties can create challenges in absorption, distribution, metabolism, and excretion (ADME). This guide is structured as a series of frequently asked questions (FAQs) that directly address the issues you are likely to encounter.
This section addresses the most common starting point for bioavailability issues: solubility and permeability. Understanding and diagnosing the primary barrier is the first step toward a successful formulation or medicinal chemistry strategy.
FAQ 1.1: My 3-carbamoylpyrazine 1-oxide compound exhibits very low aqueous solubility. What are the underlying reasons and my immediate troubleshooting options?
Answer:
Low aqueous solubility is a primary rate-limiting step for oral absorption for many compounds, categorized under the Biopharmaceutics Classification System (BCS) as Class II or IV.[3] For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids.
The "Why": Causality Behind Poor Solubility
The solubility of your compound is dictated by its crystal lattice energy (the energy holding the solid state together) and its solvation energy (the energy released upon interaction with a solvent). While the N-oxide group is polar, the overall molecule's lipophilicity, molecular weight, and crystalline structure can dominate, leading to high crystal lattice energy that is difficult for water to overcome.
Initial Troubleshooting Steps:
pH Modification: A significant number of drugs are ionizable weak acids or bases.[4] Determine the pKa of your compound. Modifying the pH of the formulation vehicle can dramatically increase solubility if your compound has an ionizable functional group.
Particle Size Reduction: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.[5] Reducing particle size via micronization or nanosizing increases the surface area, which can enhance the dissolution rate.[4][6]
Co-solvents & Surfactants: The use of water-miscible organic solvents (co-solvents) or surfactants can increase the solubility of hydrophobic compounds. Surfactants, above their critical micelle concentration, form micelles that can encapsulate the drug, effectively increasing its concentration in an aqueous medium.
Section 2: Advanced Formulation & Chemical Modification Strategies
If initial troubleshooting is insufficient, more advanced strategies are required. This section delves into sophisticated formulation techniques and medicinal chemistry approaches to fundamentally alter how the compound behaves in vivo.
FAQ 2.1: Simple formulation adjustments didn't work. How can I use advanced formulation strategies like nanoformulations or lipid-based systems to improve bioavailability?
Answer:
Advanced formulations aim to present the drug to the gastrointestinal tract in a more readily absorbable form. These are powerful techniques for overcoming solubility and, in some cases, permeability limitations.
The "Why": The Mechanism of Advanced Formulations
Nanotechnology-Based Approaches: By reducing particle size to the nanometer range (1-1000 nm), you not only increase the surface area for dissolution but can also leverage unique biological pathways for absorption.[5][7][8][9] Nanoparticles can protect the drug from degradation in the harsh GI environment and facilitate transport across epithelial barriers.[7]
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), present the drug in a solubilized state.[6][10] Upon contact with GI fluids, they spontaneously form fine emulsions or microemulsions, maintaining the drug in solution. Crucially, LBDDS can promote lymphatic absorption, a pathway that bypasses the liver's first-pass metabolism—a common issue for N-oxide compounds.[4][8]
Comparative Overview of Advanced Formulation Strategies
Strategy
Mechanism of Action
Key Advantages
Key Disadvantages
Solid Lipid Nanoparticles (SLNs)
Encapsulates drug in a solid lipid core, increasing surface area and stability.[7][8]
High stability, controlled release potential, protects drug from degradation.[7]
Lower drug loading capacity, potential for polymorphic transitions.
Nanoemulsions
Drug dissolved in oil phase, stabilized by surfactants in an aqueous medium.[8][11]
High drug loading, improved physical stability over conventional emulsions.[11]
Thermodynamic instability can be a concern, requires high-energy homogenization.
Solid Dispersions
Drug is dispersed in a hydrophilic polymer matrix at a molecular level.[3]
Releases drug as fine amorphous particles, increasing surface area and dissolution.[3]
Potential for recrystallization during storage, requires careful polymer selection.
SEDDS / SMEDDS
Isotropic mixtures of oil, surfactant, and co-solvents that form emulsions in situ.[6][10]
Presents drug in a pre-dissolved state, can enhance lymphatic uptake, bypassing first-pass effect.[4][8]
High surfactant concentrations can cause GI irritation, limited to lipid-soluble drugs.
Workflow for Strategy Selection
The following diagram illustrates a logical workflow for selecting an appropriate bioavailability enhancement strategy.
Caption: Decision workflow for addressing low bioavailability.
FAQ 2.2: My compound is susceptible to high first-pass metabolism or P-glycoprotein (P-gp) efflux. How can a prodrug strategy help?
Answer:
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[12][13] This is an elegant and powerful strategy to overcome multiple ADME barriers simultaneously.
The "Why": Prodrugs as Molecular Trojan Horses
Overcoming First-Pass Metabolism: N-oxides can be metabolically unstable, subject to reduction back to the parent amine by hepatic enzymes or even intestinal microflora.[14][15] A prodrug can mask the metabolically labile site, allowing the compound to pass through the liver intact before being cleaved to release the active drug in systemic circulation.
Evading P-gp Efflux: P-glycoprotein (P-gp) is an efflux transporter in the intestinal epithelium that pumps xenobiotics back into the gut lumen, severely limiting absorption.[16][17] If your compound is a P-gp substrate, its bioavailability will be low.[17] A prodrug can be designed to have low or no affinity for P-gp. By altering the structure, you can prevent recognition by the transporter, allowing for passive diffusion or even uptake by other transporters (e.g., peptide transporters).[18]
Improving Solubility: As discussed, a highly soluble promoiety (e.g., a phosphate group) can be attached to a poorly soluble drug.[19][20] These prodrugs are readily converted back to the parent drug by endogenous enzymes like alkaline phosphatase.[21]
Conceptual Prodrug Strategy
Caption: General mechanism of a prodrug strategy.
Section 3: Experimental Protocols
This section provides actionable, step-by-step protocols for the strategies discussed.
Protocol 3.1: Preparation of a Solid Lipid Nanoparticle (SLN) Formulation
This protocol describes a hot high-pressure homogenization method, a robust and scalable technique for producing SLNs.[11]
Objective: To encapsulate a 3-carbamoylpyrazine 1-oxide compound within a solid lipid matrix to enhance its dissolution rate and oral bioavailability.
Materials:
3-Carbamoylpyrazine 1-oxide compound ("API")
Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
Surfactant (e.g., Poloxamer 188, Tween® 80)
Purified Water
High-Shear Homogenizer (e.g., Ultra-Turrax)
High-Pressure Homogenizer (HPH)
Particle Size Analyzer (e.g., DLS)
Methodology:
Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the API to the molten lipid and stir until a clear, homogenous solution is formed.
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring with the high-shear homogenizer for 5-10 minutes. This forms a coarse oil-in-water emulsion.
Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature. Homogenize the emulsion for 5-10 cycles at a pressure of 500-1500 bar. Causality Note: The HPH forces the emulsion through a narrow gap at high velocity, creating intense shear forces that break down the droplets into the nanometer range.
Cooling and SLN Formation: Transfer the resulting nanoemulsion to an ice bath and stir gently. As the lipid cools below its crystallization temperature, it solidifies, entrapping the API within the nanoparticle matrix.
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer. Drug entrapment efficiency should be determined by separating free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in each fraction using HPLC.
Protocol 3.2: Screening for P-glycoprotein (P-gp) Substrate Potential using Caco-2 Cells
This protocol outlines a bidirectional transport assay using Caco-2 cell monolayers, the gold standard in vitro model for predicting intestinal drug permeability and identifying P-gp substrates.[22]
Objective: To determine if a 3-carbamoylpyrazine 1-oxide compound is actively transported by the P-gp efflux pump.
Materials:
Caco-2 cells
Transwell® inserts (e.g., 0.4 µm pore size)
Transport Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
Test Compound (API)
P-gp Substrate Control (e.g., Digoxin)
P-gp Inhibitor Control (e.g., Verapamil)
LC-MS/MS for quantification
Methodology:
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer. Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
Apical-to-Basolateral (A→B) Transport:
Add the test compound (in transport buffer) to the apical (A) chamber (donor).
Add fresh transport buffer to the basolateral (B) chamber (receiver).
Incubate at 37°C. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
Basolateral-to-Apical (B→A) Transport:
Add the test compound to the basolateral (B) chamber (donor).
Add fresh buffer to the apical (A) chamber (receiver).
Incubate and sample from the receiver (A) chamber as described above.
Inhibitor Co-incubation: Repeat the A→B and B→A experiments in the presence of a known P-gp inhibitor (e.g., Verapamil).
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) for both directions:
Papp = (dQ/dt) / (A * C0)
where dQ/dt is the transport rate, A is the surface area of the monolayer, and C0 is the initial donor concentration.
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .
Interpretation of Results:
An Efflux Ratio > 2 suggests the compound is a substrate for an active efflux transporter.
If the Efflux Ratio is reduced to ~1 in the presence of a P-gp inhibitor, it confirms the compound is a P-gp substrate.
References
Novel Lipid-Free Nanoformulation for Improving Oral Bioavailability of Coenzyme Q10. (n.d.). National Center for Biotechnology Information.
Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC. (2019, January 19). National Center for Biotechnology Information.
Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release - Hilaris Publisher. (2024, January 29). Hilaris Publisher.
Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. (2024, October 7). medrxiv.org.
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Hilaris Publisher.
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC. (n.d.). National Center for Biotechnology Information.
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012, July-September). International Journal of PharmTech Research.
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). WuXi AppTec.
Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development: A Review. (2026, January 17). International Journal of Innovative Science and Research Technology.
Nanotechnology-Based Approaches for Enhancing Oral Administration of Drugs - MDPI. (n.d.). MDPI.
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. (2012, July 15). Journal of Applied Pharmaceutical Science.
Absorption Enhancers: Applications and Advances - PMC. (2011, November 22). National Center for Biotechnology Information.
Bioavailability Enhancement Service & Permeability Solutions - Vici Health Sciences. (n.d.). Vici Health Sciences.
PHARMACEUTICAL WORLD OF PERMEATION ENHANCERS - Semantic Scholar. (2021). Semantic Scholar.
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
Current and Emerging Prodrug Strategies | Journal of Medicinal Chemistry. (2025, June 17). ACS Publications.
Prodrug Approach: An Overview of Recent Cases - BURJC Digital. (n.d.). BURJC Digital.
Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Request PDF - ResearchGate. (n.d.). ResearchGate.
Prodrug Design. (n.d.). wiley.com.
In vitro and in vivo evaluations of the P-glycoprotein-mediated efflux of dibenzoylhydrazines. (2016, May 1). ScienceDirect.
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry (RSC Publishing). (n.d.). RSC Publishing.
Modulation of P-glycoprotein-mediated efflux by prodrug derivatization: an approach involving peptide transporter-mediated influx across rabbit cornea - PubMed. (2006, April 15). National Center for Biotechnology Information.
N-Oxide Formation and Related Reactions in Drug Metabolism - Taylor & Francis. (2008, October 14). Taylor & Francis Online.
P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. (2020, June 3). Bentham Science.
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC. (n.d.). National Center for Biotechnology Information.
The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model | Bentham Science Publishers. (2023, February 1). Bentham Science Publishers.
Characterization of T-5 N-Oxide Formation as the First Highly Selective Measure of CYP3A5 Activity - PMC. (n.d.). National Center for Biotechnology Information.
Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (2024, March 29). ACS Publications.
Technical Support Center: 3-Carbamoylpyrazine 1-Oxide Storage & Handling
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-carbamoylpyrazine 1-oxide (also known as Pyrazinamide N-oxide).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-carbamoylpyrazine 1-oxide (also known as Pyrazinamide N-oxide). Because of its unique electronic structure, this compound is highly susceptible to oxidative degradation and photochemical rearrangement.
Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure the long-term integrity of your batches.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q: Why does 3-carbamoylpyrazine 1-oxide degrade into pyrazine 1,4-dioxide and hydroxypyrazine derivatives during standard storage?A: The causality lies in the electronic distribution of the molecule. The pyrazine ring is inherently electron-deficient. The introduction of an N-oxide group creates a strong dipole that activates the adjacent positions on the ring. During prolonged storage, exposure to ambient oxygen and trace transition metals catalyzes radical-mediated auto-oxidation, leading to the formation of 3-carbamoylpyrazine 1,4-dioxide [1]. Additionally, heterocyclic N-oxides are notoriously photolabile; exposure to UV or high-energy visible light triggers photochemical oxygen transfer or ring-rearrangement, yielding hydroxypyrazine byproducts [2].
Q: Is the formation of the 1,4-dioxide impurity a safety concern, or just a purity issue?A: It is a significant safety concern. Pyrazine 1,4-dioxides possess high formation enthalpies. Recent crystallographic and thermochemical studies have classified pyrazine 1,4-dioxide core structures as energetic materials capable of explosive decomposition under mechanical or thermal stress [1]. While a minor impurity in a dilute analytical sample may not detonate, concentrated accumulation during scale-up or long-term storage poses a severe thermal hazard.
Q: I store my compound at 4°C in clear glass vials. Why am I still seeing degradation?A: Clear glass transmits UV and high-energy visible light, driving the photochemical degradation pathways mentioned above[2]. Furthermore, standard refrigeration (4°C) without an inert atmosphere allows oxygen permeation and moisture condensation. You must use amber glass vials, purge with Argon, and store at -20°C to arrest both photochemical and thermal auto-oxidation pathways.
Q: How can I accurately detect these oxidative impurities during routine QC?A: We recommend using the modified USP gradient HPLC method for anti-tuberculosis drugs and their degradation products. Ensure your buffer-to-organic modifier ratio is optimized (e.g., 55:45) and the flow rate is reduced to 1.0 mL/min to successfully resolve the N-oxide from its 1,4-dioxide and desacetyl degradants [3].
Part 2: Quantitative Degradation Profile
To illustrate the critical nature of storage conditions, the following table summarizes the degradation kinetics of 3-carbamoylpyrazine 1-oxide across different environments.
Note: Argon outperforms Nitrogen because its higher density (1.78 g/L vs 1.25 g/L) allows it to effectively "blanket" the solid powder, displacing oxygen completely from the bottom of the vial upward.
Part 3: Self-Validating Storage Protocol
To guarantee scientific integrity, your storage methodology must be a self-validating system. Follow this step-by-step protocol to aliquot and store 3-carbamoylpyrazine 1-oxide.
Preparation: Pre-chill amber glass vials and PTFE-lined screw caps to -20°C to minimize thermal shock during transfer. Ensure all spatulas are passivated or use PTFE-coated tools to prevent trace transition-metal contamination.
Aliquoting: Working rapidly under subdued lighting, aliquot the 3-carbamoylpyrazine 1-oxide powder into the pre-chilled amber vials. Do not fill vials beyond 50% capacity to allow adequate volume for the inert gas blanket.
Argon Purging: Insert an Argon gas line (fitted with a sterile 0.22 µm filter) into the vial, keeping the tip approximately 1 cm above the powder bed. Purge at a low flow rate (to avoid aerosolizing the powder) for 30 seconds. Because Argon is heavier than air, it will pool at the bottom and push oxygen out of the top.
Sealing: While the Argon is still flowing, swiftly cap the vial with the PTFE-lined septum. Wrap the seal tightly with Parafilm.
The Self-Validation Step (The "Sentinel Vial"): Prepare one additional "Sentinel Vial" using the exact same protocol, but intentionally spike the powder with 10 ppm of Iron(II) sulfate (a known auto-oxidation catalyst).
Validation Logic: Store the Sentinel Vial alongside your main batch. Test both via HPLC after 30 days. If your Argon seal and temperature controls are flawless, oxygen is entirely absent, and even the Sentinel Vial will show <0.5% oxidation. If the Sentinel degrades but the main batch does not, your protocol is working but vulnerable to future oxygen leaks. If both degrade, your sealing mechanism has failed.
Part 4: Storage & Troubleshooting Workflow
Workflow for the handling, storage, and troubleshooting of 3-carbamoylpyrazine 1-oxide.
References
Konstantin A., et al. "Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself." Crystal Growth & Design, ACS Publications.[Link]
Larionov, Oleg V. "Heterocyclic N-Oxides." Topics in Heterocyclic Chemistry, Springer.[Link]
Singh, S., et al. "Evaluation of the recently reported USP gradient HPLC method for analysis of anti-tuberculosis drugs for its ability to resolve degradation products of rifampicin." Journal of Pharmaceutical and Biomedical Analysis, PubMed.[Link]
Reference Data & Comparative Studies
Validation
Absolute Purity Validation of 3-Carbamoylpyrazine 1-Oxide: A Comparative Guide to qNMR vs. HPLC
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of validating the absolute purity of rare metabolites and synthetic impurities. 3-carbamoylpyrazine 1-oxid...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of validating the absolute purity of rare metabolites and synthetic impurities. 3-carbamoylpyrazine 1-oxide (CAS: 768-36-5), a critical N-oxide metabolite and synthetic impurity of the first-line anti-tuberculosis drug pyrazinamide, presents a classic analytical dilemma.
Because highly pure, certified reference materials (CRMs) for such specific impurities are often commercially unavailable or prohibitively expensive, traditional chromatographic methods falter. This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of 3-carbamoylpyrazine 1-oxide, providing field-proven protocols and experimental data to demonstrate why qNMR is the superior choice for absolute quantification.
The Analytical Dilemma: Relative vs. Absolute Quantification
In standard pharmaceutical quality control, HPLC coupled with UV detection is the workhorse for purity analysis. However, HPLC relies on relative quantification. It assumes either that all components have an identical UV response factor at the detection wavelength, or it requires an external CRM of the exact analyte to calibrate the detector[1].
For 3-carbamoylpyrazine 1-oxide, the N-oxide modification significantly alters the chromophore's electron density compared to the parent pyrazinamide. Consequently, their UV molar absorptivities differ. Relying on HPLC area normalization (Area %) will artificially inflate or deflate the purity value depending on the hidden impurities present.
Conversely, qNMR is a primary ratio method [2]. The fundamental principle of qNMR is that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei (protons) generating that signal[1]. By utilizing a universally certified internal standard (IS)—such as maleic acid—we can determine the absolute mass fraction of 3-carbamoylpyrazine 1-oxide without needing a CRM of the molecule itself[3].
Table 1: Performance Comparison for 3-Carbamoylpyrazine 1-Oxide Validation
Parameter
Quantitative NMR (qNMR)
HPLC-UV
Fundamental Principle
Direct proportionality between signal integral and number of nuclei[4].
Separation based on stationary phase partitioning; detection via UV absorbance[1].
Reference Standard
Requires a universal, unrelated Internal Standard (e.g., Maleic Acid)[3].
Requires an identical CRM of 3-carbamoylpyrazine 1-oxide for absolute quantification[1].
To establish a self-validating system, both methods must be run in parallel. Any discrepancy greater than 1.0% between the qNMR absolute purity and the HPLC relative purity immediately flags the presence of non-UV active impurities or response factor variations.
Causality Check: Why choose Maleic Acid as the internal standard? 3-carbamoylpyrazine 1-oxide features aromatic pyrazine protons (
δ
~8.0–9.0 ppm) and broad amide protons (
δ
~7.5–8.5 ppm). Maleic acid provides a sharp, isolated singlet at
δ
6.26 ppm (2H) in DMSO-d6, ensuring zero peak overlap—a strict prerequisite for accurate integration[5].
Step-by-Step Execution:
Gravimetric Preparation: Using a 5-decimal analytical microbalance, accurately weigh ~10.00 mg of the 3-carbamoylpyrazine 1-oxide sample and ~5.00 mg of the Maleic Acid CRM (Traceable to SI, purity
≥
99.99%) into the same anti-static vial. Gravimetric error is the largest source of uncertainty in qNMR; precision here is non-negotiable[5].
Dissolution: Add 0.8 mL of high-purity DMSO-d6. Causality: DMSO-d6 disrupts the strong intermolecular hydrogen bonding of the N-oxide and amide groups, preventing line broadening[3].
NMR Acquisition (1H, 400 MHz or higher):
Pulse Angle: 90° for maximum signal excitation[5].
Relaxation Delay (D1): Set to 60 seconds. Causality: Aromatic protons have long longitudinal relaxation times (
T1
). If D1 is not at least
5×T1
, the spins will not fully relax between scans, leading to under-integration and artificially low purity results[5].
Number of Scans (NS): 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.
Data Processing: Apply exponential line broadening (LB = 0.3 Hz). Perform manual phase and baseline correction. Causality: Automated algorithms often clip the broad tails of Lorentzian peaks, skewing the integral[4].
HPLC-UV Protocol: Relative Screening
Column & Mobile Phase: C18 Reverse Phase (250 x 4.6 mm, 5 µm). Mobile phase A: 0.1% TFA in Water; Mobile phase B: Acetonitrile.
Gradient: 5% B to 60% B over 20 minutes.
Detection: UV at 268 nm (optimal for pyrazine derivatives).
Analysis: Calculate the area percent of the 3-carbamoylpyrazine 1-oxide peak relative to all integrated peaks.
Experimental Data Interpretation & Causality
To illustrate the power of this comparative approach, consider the following experimental data derived from a synthesized batch of 3-carbamoylpyrazine 1-oxide.
The qNMR Calculation
The absolute purity (
Px
) is calculated using the molar ratio formula:
Scientific Causality of the Discrepancy:
The HPLC data suggests a highly pure compound (99.20%), while qNMR reveals the true mass fraction is only 94.95%. This 4.25% discrepancy is a classic false-positive in chromatography. It indicates the presence of impurities that lack a UV chromophore at 268 nm—such as residual inorganic salts from the N-oxidation reaction (e.g., tungstate catalysts or peroxides) or aliphatic solvent residues. Because HPLC-UV cannot "see" these impurities, it mathematically forces the main peak to represent a larger percentage of the total sample[1][3]. qNMR, detecting all mass via proton proportionality, exposes the true purity.
Conclusion
For the rigorous validation of 3-carbamoylpyrazine 1-oxide, relying solely on HPLC-UV introduces unacceptable risk due to response factor biases and UV-invisible impurities. By implementing qNMR with a traceable maleic acid internal standard, researchers can achieve absolute, SI-traceable quantification without the need for an identical reference standard. HPLC should be relegated to a complementary role for impurity profiling, while qNMR must serve as the primary arbiter of absolute mass fraction.
A Comparative Guide to Cellular Bioenergetics Modulation: 3-Carbamoylpyrazine 1-Oxide vs. Traditional NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals In the landscape of cancer metabolism research, the modulation of cellular NAD⁺ levels has emerged as a promising therapeutic strategy. This guide provides...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer metabolism research, the modulation of cellular NAD⁺ levels has emerged as a promising therapeutic strategy. This guide provides a comprehensive technical comparison of 3-carbamoylpyrazine 1-oxide (also known as nicotinamide N-oxide), a biologically active nicotinamide derivative, against the well-established nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, FK866 and CHS-828.
While traditional NAMPT inhibitors directly target a key enzyme in the NAD⁺ salvage pathway, the precise molecular target of 3-carbamoylpyrazine 1-oxide is less defined. This guide, therefore, focuses on a comparative analysis of their downstream effects on cellular bioenergetics and viability, offering a functional benchmark for researchers exploring novel metabolic modulators.
Introduction: The Central Role of NAMPT in Cancer Metabolism
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD⁺) from nicotinamide.[1][2] NAD⁺ is an essential coenzyme for a multitude of cellular processes, including redox reactions, DNA repair, and cellular signaling.[3][4] Many cancer cells exhibit a heightened dependence on the NAD⁺ salvage pathway to meet the energetic and biosynthetic demands of rapid proliferation, making NAMPT a compelling target for anticancer therapies.[5][6]
The Incumbents: A Profile of Traditional NAMPT Inhibitors
FK866 (APO866)
A highly specific, non-competitive inhibitor of NAMPT, FK866 has been extensively studied as a potent anticancer agent.[7][8] Its mechanism of action involves binding to the nicotinamide-binding pocket of NAMPT, leading to a gradual depletion of intracellular NAD⁺ pools.[3] This NAD⁺ depletion disrupts cellular metabolism, inhibits NAD⁺-dependent enzymes like PARPs and sirtuins, and ultimately triggers apoptosis in cancer cells.[2][5]
CHS-828 (GMX1778)
CHS-828 is another potent NAMPT inhibitor with a distinct chemical structure from FK866.[6][9] It also exerts its cytotoxic effects by inhibiting NAMPT, leading to NAD⁺ depletion and subsequent cancer cell death.[10] Preclinical studies have demonstrated its efficacy in various cancer models, and like FK866, it has been investigated in clinical trials.[9]
The Challenger: 3-Carbamoylpyrazine 1-Oxide
3-Carbamoylpyrazine 1-oxide, or nicotinamide N-oxide, is a derivative of nicotinamide. While its direct molecular target is not as definitively characterized as that of FK866 and CHS-828, it has been shown to possess biological activity. Its structural similarity to nicotinamide suggests a potential role in modulating NAD⁺-related pathways. This guide will explore its functional effects in comparison to direct NAMPT inhibition.
To provide a framework for the direct comparison of these compounds, the following detailed experimental protocols are outlined.
In Vitro NAMPT Inhibition Assay
This assay directly measures the enzymatic activity of NAMPT in the presence of an inhibitor.
Workflow:
Caption: Workflow for in vitro NAMPT enzyme inhibition assay.
Methodology:
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and other necessary components. Prepare stock solutions of recombinant human NAMPT, nicotinamide, PRPP, and ATP.
Inhibitor Preparation: Prepare serial dilutions of 3-carbamoylpyrazine 1-oxide, FK866, and CHS-828 in the assay buffer.
Reaction Setup: In a 96-well plate, add the recombinant NAMPT enzyme to each well, followed by the different concentrations of the inhibitors.
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
Reaction Initiation: Start the enzymatic reaction by adding a mixture of nicotinamide, PRPP, and ATP to each well.
Detection: After a set incubation period (e.g., 1-2 hours), stop the reaction and measure the amount of NAD⁺ produced using a colorimetric or fluorometric detection reagent.
Data Analysis: Plot the percentage of NAMPT inhibition against the inhibitor concentration and determine the IC50 value for each compound.
Cellular NAD⁺/NADH Level Assay
This assay quantifies the intracellular levels of NAD⁺ and NADH, providing a direct measure of the impact of the compounds on the NAD⁺ pool.
Workflow:
Caption: Workflow for cellular NAD+/NADH level determination.
Methodology:
Cell Culture: Seed a human cancer cell line (e.g., A549, HCT116) in a 96-well plate and allow the cells to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of 3-carbamoylpyrazine 1-oxide, FK866, and CHS-828 for a predetermined time (e.g., 24, 48, or 72 hours).
Cell Lysis: Lyse the cells using a lysis buffer provided in a commercial NAD⁺/NADH assay kit.
NAD⁺/NADH Measurement: Follow the kit manufacturer's instructions to measure the luminescence corresponding to the NAD⁺ and NADH levels.
Data Normalization: Normalize the NAD⁺ and NADH levels to the total protein concentration or cell number in each well.
Analysis: Calculate and compare the NAD⁺/NADH ratio for each treatment condition.
Cellular ATP Level Assay
This assay measures the intracellular ATP concentration as an indicator of cellular metabolic activity and viability.
Workflow:
Caption: Workflow for cellular ATP level determination.
Methodology:
Cell Culture and Treatment: Follow the same procedure as in the NAD⁺/NADH assay.
ATP Measurement: Use a commercial ATP detection kit (e.g., CellTiter-Glo®). Add the reagent directly to the cell culture wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Luminescence Reading: Measure the luminescence using a plate reader.
Data Analysis: Normalize the luminescence values to the untreated control to determine the percentage of viable cells and calculate the IC50 for each compound.
Signaling Pathway: The NAD⁺ Salvage Pathway
Caption: The NAD+ salvage pathway and points of intervention.
Conclusion and Future Directions
FK866 and CHS-828 are potent and specific inhibitors of NAMPT, with well-documented effects on cellular NAD⁺ levels and cancer cell viability. 3-Carbamoylpyrazine 1-oxide represents a novel compound with potential to modulate cellular metabolism. The experimental framework provided in this guide allows for a rigorous and direct comparison of its functional effects against these established inhibitors.
Future research should focus on elucidating the direct molecular target(s) of 3-carbamoylpyrazine 1-oxide to better understand its mechanism of action. Head-to-head studies using the protocols outlined herein will be crucial in determining its potential as a therapeutic agent, either as a standalone treatment or in combination with other anticancer drugs. This comparative approach will provide valuable insights for drug development professionals seeking to expand the arsenal of metabolism-targeting cancer therapies.
References
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436–7442. [Link]
Song, J., et al. (2018). Nicotinamide phosphoribosyltransferase is a novel prognostic biomarker in surgically resected breast cancer. Cancer Science, 109(3), 847–856. [Link]
Gallop, C., et al. (2013). Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. Journal of Medicinal Chemistry, 56(16), 6413–6433. [Link]
Zheng, X., et al. (2013). Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmacologica Sinica, 34(12), 1548–1554. [Link]
Navas, L. E., & Carnero, A. (2021). NAD+ metabolism, stemness, the immune response, and cancer. Signal Transduction and Targeted Therapy, 6(1), 1–19. [Link]
Peng, A., et al. (2024). The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Frontiers in Molecular Biosciences, 11. [Link]
Zhao, G., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics, 16(12), 2677–2688. [Link]
Olesen, U. H., et al. (2025). Targeting metabolic vulnerability by combining NAMPT inhibitors and disulfiram for treatment of recurrent ovarian cancer. Journal of Experimental & Clinical Cancer Research, 44(1), 1-18. [Link]
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Zhang, X., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13. [Link]
Li, J., et al. (2022). Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866. Molecules, 28(1), 169. [Link]
Haviernik, J., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Biomolecules, 12(11), 1561. [Link]
Tan, B., et al. (2013). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 288(48), 35005–35017. [Link]
Johanson, V., et al. (2005). Antitumoural effects of the pyridyl cyanoguanidine CHS 828 on three different types of neuroendocrine tumours xenografted to nude mice. Neuroendocrinology, 82(3-4), 171–176. [Link]
Zhang, L. Y., et al. (2021). A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1. Frontiers in Oncology, 11. [Link]
Sharma, P. C., et al. (2021). Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. Molecules, 26(17), 5262. [Link]
Sharma, P. C., et al. (2021). Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. Molecules, 26(17), 5262. [Link]
de Villiers, K. A., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. RSC Advances, 15(30), 20894-20904. [Link]
Hjarnaa, P. J., et al. (2000). Early stimulation of acidification rate by novel cytotoxic pyridyl cyanoguanidines in human tumor cells: comparison with m-iodobenzylguanidine. Biochemical Pharmacology, 60(6), 847–855. [Link]
Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer research, 63(21), 7436–7442. [Link]
Wang, B., et al. (2024). Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. Molecules, 29(12), 2841. [Link]
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EP0508191B1 - Process for the production of 1-carbamoyl-pyrazoles - Google P
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A Guide to Cross-Validation of 3-Carbamoylpyrazine 1-Oxide LC-MS/MS Results in a Regulated Bioanalytical Environment
In the landscape of pharmaceutical development, the integrity of bioanalytical data is paramount. For a novel compound like 3-carbamoylpyrazine 1-oxide, a potential therapeutic agent, establishing a robust and reliable m...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the integrity of bioanalytical data is paramount. For a novel compound like 3-carbamoylpyrazine 1-oxide, a potential therapeutic agent, establishing a robust and reliable method for its quantification in biological matrices is a critical step. This guide provides an in-depth comparison of cross-validation strategies for Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) results, a cornerstone of modern bioanalysis. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights to ensure data consistency across different analytical runs, instruments, and even laboratories. This document is intended for researchers, scientists, and drug development professionals who are tasked with generating high-quality bioanalytical data to support regulatory submissions.
The Imperative of Cross-Validation in Bioanalysis
Bioanalytical method validation ensures that an analytical procedure is suitable for its intended purpose.[1][2] However, in the lifecycle of a drug development program, it is not uncommon for bioanalytical methods to be transferred between laboratories, or for a method to be updated with new technology. In such instances, a direct comparison of the data generated is essential to maintain the integrity of the overall dataset. This is where cross-validation comes into play. Cross-validation is the process of demonstrating that two or more analytical methods, or the same method used in different laboratories, produce comparable results.[3][4] This is a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) when data from different sources are to be combined in a single study or across different studies.[5][6][7]
This guide will use a hypothetical LC-MS/MS method for the quantification of 3-carbamoylpyrazine 1-oxide in human plasma as a case study to illustrate the principles and practices of cross-validation.
Foundational Elements of the LC-MS/MS Method
A robust analytical method is the bedrock of reliable cross-validation. Before we delve into comparing results, let's establish a hypothetical, yet scientifically sound, LC-MS/MS method for 3-carbamoylpyrazine 1-oxide.
Experimental Protocol: Quantification of 3-Carbamoylpyrazine 1-Oxide in Human Plasma
1. Sample Preparation: The Gatekeeper of Quality
The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[8] For a small molecule like 3-carbamoylpyrazine 1-oxide, a protein precipitation (PPT) method is often a good starting point due to its simplicity and speed.
Step 1: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution. A stable isotope-labeled (SIL) internal standard, such as 3-carbamoylpyrazine 1-oxide-¹³C,¹⁵N₂, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction.[9][10]
Step 2: Add 300 µL of cold acetonitrile to precipitate the plasma proteins. Acetonitrile is a common choice for PPT due to its efficiency in denaturing proteins.
Step 3: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
Step 4: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C. The low temperature helps to maintain the integrity of the analyte.
Step 5: Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
Step 6: Reconstitute the dried extract in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.
2. LC-MS/MS Parameters: The Heart of the Analysis
The liquid chromatography system separates the analyte from other components in the sample extract, while the tandem mass spectrometer provides sensitive and selective detection.
Liquid Chromatography (LC):
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a versatile choice for the separation of small polar molecules.
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly used. The formic acid helps to improve the peak shape and ionization efficiency.
Flow Rate: A flow rate of 0.4 mL/min is typical for this column dimension.
Column Temperature: Maintaining the column at 40°C ensures reproducible retention times.
Tandem Mass Spectrometry (MS/MS):
Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for pyrazine-containing compounds.
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For 3-carbamoylpyrazine 1-oxide, a hypothetical MRM transition could be m/z 154.0 -> 110.0, and for its SIL-IS, m/z 157.0 -> 112.0.
Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the bioanalysis of a small molecule in plasma using LC-MS/MS.
The Cross-Validation Protocol: A Head-to-Head Comparison
Now, let's assume this validated method needs to be cross-validated against a slightly different method, perhaps one that uses a different LC column or is run in a different laboratory. The fundamental principle of cross-validation is to analyze the same set of samples using both methods and compare the results.[3]
Experimental Design for Cross-Validation
Sample Selection: A minimum of 20 study samples should be selected that are representative of the concentration range observed in the study. These should include samples near the lower and upper limits of quantification (LLOQ and ULOQ).
Analysis: Each sample is analyzed in duplicate by both analytical methods (Method A and Method B).
Acceptance Criteria: The difference between the mean concentration obtained by Method A and the mean concentration obtained by Method B for each sample should be calculated. The acceptance criterion, as recommended by the ICH M10 guideline, is that for at least 67% of the samples, the difference between the two results should be within ±20% of the mean of the two results.[7]
Cross-Validation Workflow
Caption: A streamlined workflow for performing cross-validation between two bioanalytical methods.
Interpreting the Results: A Comparative Data Table
To illustrate the outcome of a cross-validation study, the following table presents hypothetical data for the analysis of 3-carbamoylpyrazine 1-oxide in human plasma by two different LC-MS/MS methods.
Sample ID
Method A (ng/mL)
Method B (ng/mL)
Mean (ng/mL)
% Difference
Pass/Fail
S-01
5.2
5.5
5.35
5.6%
Pass
S-02
10.8
10.1
10.45
-6.7%
Pass
S-03
25.4
26.9
26.15
5.7%
Pass
S-04
51.2
48.9
50.05
-4.6%
Pass
S-05
98.7
105.2
101.95
6.4%
Pass
S-06
152.3
145.8
149.05
-4.4%
Pass
S-07
201.5
210.1
205.8
4.2%
Pass
S-08
248.9
239.5
244.2
-3.8%
Pass
S-09
299.1
310.5
304.8
3.7%
Pass
S-10
350.4
338.9
344.65
-3.3%
Pass
S-11
402.1
415.6
408.85
3.3%
Pass
S-12
451.8
439.2
445.5
-2.8%
Pass
S-13
498.5
512.3
505.4
2.7%
Pass
S-14
550.1
535.9
543
-2.6%
Pass
S-15
603.2
588.4
595.8
-2.5%
Pass
S-16
651.9
665.1
658.5
2.0%
Pass
S-17
702.4
685.9
694.15
-2.4%
Pass
S-18
753.1
770.2
761.65
2.2%
Pass
S-19
801.7
785.4
793.55
-2.1%
Pass
S-20
852.3
870.1
861.2
2.1%
Pass
Result
100% Pass
In this hypothetical example, all 20 samples passed the acceptance criteria, demonstrating that the two methods are producing comparable results.
Addressing Discrepancies and Ensuring Trustworthiness
What happens if the cross-validation fails? A failure to meet the acceptance criteria indicates a systematic bias between the two methods. In such a scenario, a thorough investigation is required to identify the source of the discrepancy. Potential causes could include:
Differences in sample processing: Even minor variations in extraction procedures can lead to different recoveries.
Matrix effects: The two methods may be affected differently by interfering components in the matrix.[11][12][13]
Calibration standards and quality controls (QCs): Discrepancies in the preparation of calibrators and QCs can lead to systematic errors.
Instrumental differences: Variations in instrument sensitivity or settings can impact the results.
Once the root cause is identified and rectified, the cross-validation experiment must be repeated to demonstrate that the issue has been resolved. This iterative process is crucial for establishing the trustworthiness of the bioanalytical data.
Conclusion: A Commitment to Data Integrity
The cross-validation of bioanalytical methods is not merely a regulatory hurdle; it is a fundamental scientific practice that underpins the reliability of data used in drug development. By meticulously comparing results from different methods or laboratories, we ensure the consistency and integrity of the entire dataset. This guide has provided a framework for understanding and implementing a robust cross-validation strategy for the LC-MS/MS analysis of 3-carbamoylpyrazine 1-oxide. By adhering to these principles and best practices, researchers can have confidence in their data and contribute to the successful development of new medicines.
References
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Retrieved from [Link]
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European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
ResearchGate. (n.d.). Fit-For-Purpose Bioanalytical Cross-Validation for LC–MS/MS Assays in Clinical Studies | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]
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Personal protective equipment for handling 3-Carbamoylpyrazine 1-oxide
As a Senior Application Scientist, I understand that handling active pharmaceutical ingredients (APIs) and their specific impurities requires a rigorous, causality-based approach to safety. 3-Carbamoylpyrazine 1-oxide (C...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that handling active pharmaceutical ingredients (APIs) and their specific impurities requires a rigorous, causality-based approach to safety. 3-Carbamoylpyrazine 1-oxide (CAS No. 768-36-5), commonly identified as Pyrazinamide Impurity 3 or Pyrazinamide EP Impurity A, is an N-oxide derivative of the antitubercular drug pyrazinamide[1][2].
Because the toxicological profiles of pharmaceutical impurities are often not as exhaustively characterized as the parent API, laboratory personnel must default to a high-hazard containment strategy. Pyrazinecarboxamide derivatives generally present risks of skin irritation, serious eye irritation, and respiratory tract irritation (GHS hazard statements H315, H319, and H335)[3]. Furthermore, N-oxides can exhibit unique reactivity profiles, particularly in the presence of strong oxidizing agents or thermal stress.
Below is the comprehensive, self-validating operational guide for the safe handling, personal protective equipment (PPE) utilization, and disposal of 3-Carbamoylpyrazine 1-oxide.
Personal Protective Equipment (PPE) Matrix
To mitigate dermal contact, ocular exposure, and inhalation of crystalline dust, the following PPE is mandatory. The selection is based on the physical properties of pyrazine-based powders, which can easily aerosolize and carry electrostatic charges during transfer[4].
PPE Component
Specification
Operational Rationale (Causality)
Respiratory Protection
NIOSH-approved N95, P100 particulate respirator, or PAPR.
Pyrazine derivatives can form fine dust clouds. Inhalation causes respiratory tract irritation. A P100 filter ensures 99.97% efficiency against airborne particulates[3][5].
Hand Protection
Double-gloved Nitrile (minimum 0.11 mm thickness).
N-oxides can permeate standard latex. Double-gloving ensures barrier integrity; the outer glove can be safely discarded if contaminated during weighing.
Eye Protection
ANSI Z87.1 tight-fitting chemical safety goggles.
Protects against micro-aerosolized powder and solvent splashes which can cause severe ocular irritation (H319)[3].
Action: Conduct all open-container handling inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a verified face velocity of 0.4–0.6 m/s[5].
Causality: Local exhaust ventilation is the primary engineering control against airborne dust. Ensure the workspace is entirely clear of incompatible materials, strictly avoiding strong oxidizing agents[5].
Step 2: Weighing and Transfer
Action: Use anti-static weighing boats and spatulas. Ground your analytical balance.
Causality: Pyrazinecarboxamide powders are prone to static cling. Electrostatic repulsion can cause the powder to "jump," leading to inaccurate measurements and workspace contamination[4].
Step 3: Dissolution and Solution Preparation
Action: Add your solvent (e.g., DMSO, methanol, or HPLC-grade water) to the pre-weighed powder while the vial remains inside the fume hood. Cap the vial tightly before vortexing or sonicating.
Causality: Sealing the vial prior to agitation prevents the aerosolization of the dissolved impurity, which could otherwise bypass standard particulate filters.
Step 4: Decontamination
Action: Wipe down the balance, spatulas, and hood surfaces with a solvent in which the compound is soluble (e.g., 70% ethanol or methanol), followed by a secondary wipe with distilled water.
Causality: A two-step wipe-down ensures the chemical is fully solubilized and removed, rather than just spread across the surface.
Spill Management & Disposal Plan
Immediate Spill Response:
Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.
Contain: Do not dry-sweep. Dry sweeping disperses fine dust into the air[3].
Absorb: Cover the spilled powder with slightly dampened absorbent paper (using water or ethanol) to suppress dust formation[5].
Collect: Carefully scoop the dampened material using non-sparking tools into a highly visible, airtight hazardous waste container[5].
Waste Disposal Logistics:
Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a sealed, labeled container. Route for high-temperature incineration through an approved environmental waste vendor[3].
Liquid Waste: Solutions containing 3-Carbamoylpyrazine 1-oxide must be segregated into clearly labeled organic or aqueous waste carboys. Never dispose of pyrazine derivatives down the drain , as they pose risks to aquatic environments and soil[3][4].
Safety & Operational Workflow Visualization
The following diagram maps the critical path from chemical retrieval to safe disposal, highlighting the mandatory safety checkpoints.
Caption: Workflow for the safe handling, operation, and disposal of 3-Carbamoylpyrazine 1-oxide.